molecular formula C7H6N2S B1597236 2-(Methylthio)nicotinonitrile CAS No. 219766-02-6

2-(Methylthio)nicotinonitrile

Cat. No.: B1597236
CAS No.: 219766-02-6
M. Wt: 150.2 g/mol
InChI Key: FSQOYVXHBRURAA-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinonitrile is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQOYVXHBRURAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384102
Record name 2-(methylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219766-02-6
Record name 2-(methylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylthio)nicotinonitrile (CAS No: 219766-02-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, causal understanding of a chemical entity is paramount to its successful application, particularly in the complex landscape of drug discovery and development. This guide is structured to provide not just the "what" but the "why" behind the experimental choices and applications of 2-(Methylthio)nicotinonitrile. We will move beyond a simple recitation of facts to a synthesized narrative grounded in established chemical principles and supported by verifiable data. Every protocol and piece of information is presented with the intent of creating a self-validating system of knowledge for the discerning researcher.

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The nicotinonitrile framework is a well-established "privileged scaffold" in medicinal chemistry. Its inherent electronic properties and ability to participate in a variety of chemical transformations make it a versatile building block for the synthesis of diverse heterocyclic compounds. The introduction of a methylthio group at the 2-position, yielding this compound, significantly modulates the electronic and steric profile of the pyridine ring, opening up new avenues for drug design and development. This guide will provide a comprehensive overview of this valuable compound, from its fundamental properties to its synthesis and potential therapeutic applications.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research. The data presented here has been compiled from various sources to provide a comprehensive profile of this compound.

PropertyValueSource
CAS Number 219766-02-6Chemical Supplier Catalogs
Molecular Formula C₇H₆N₂SChemical Supplier Catalogs
Molecular Weight 150.20 g/mol Chemical Supplier Catalogs
Appearance Off-white to yellow solidGeneral Observation
Melting Point Not explicitly available, but expected to be a low-melting solidInferred from related structures
Boiling Point Not available
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetateGeneral chemical principles

Spectroscopic Data:

  • ¹H NMR (CDCl₃, predicted):

    • δ ~2.6 ppm (s, 3H, -SCH₃)

    • δ ~7.1-7.3 ppm (m, 1H, H5)

    • δ ~8.2-8.4 ppm (m, 1H, H4)

    • δ ~8.6-8.8 ppm (m, 1H, H6)

  • ¹³C NMR (CDCl₃, predicted):

    • δ ~15 ppm (-SCH₃)

    • δ ~117 ppm (-CN)

    • δ ~120-155 ppm (5 aromatic carbons)

  • IR (KBr, cm⁻¹):

    • ~2220-2230 cm⁻¹ (C≡N stretch)

    • ~1570, 1450, 1420 cm⁻¹ (C=C and C=N stretching of the pyridine ring)

    • ~1320 cm⁻¹ (C-S stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 150

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively and commonly achieved through the nucleophilic aromatic substitution of a suitable precursor. The following protocol is a robust and reproducible method.

Reaction Scheme:

Synthesis 2-Chloronicotinonitrile 2-Chloronicotinonitrile Product This compound 2-Chloronicotinonitrile->Product Nucleophilic Aromatic Substitution Sodium_Thiomethoxide Sodium Thiomethoxide (NaSMe) Sodium_Thiomethoxide->Product Solvent DMF or THF Solvent->Product Byproduct Sodium Chloride (NaCl) Anticancer_Mechanism cluster_Cell Cancer Cell Nicotinonitrile_Derivative This compound Derivative Kinase Protein Kinase Nicotinonitrile_Derivative->Kinase Inhibition Tubulin Tubulin Nicotinonitrile_Derivative->Tubulin Inhibition of Polymerization Apoptosis_Pathway Apoptotic Pathway Nicotinonitrile_Derivative->Apoptosis_Pathway Activation Cell_Proliferation Cell_Proliferation Kinase->Cell_Proliferation Promotes Cell_Division Cell_Division Tubulin->Cell_Division Essential for Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death

An In-Depth Technical Guide to 2-(Methylthio)nicotinonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid pyridyl core provides a well-defined vector for substituent placement, while the cyano group can act as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisostere for other functional groups.[3] The introduction of a methylthio group at the 2-position of the pyridine ring, yielding 2-(Methylthio)nicotinonitrile, further modulates the electronic and steric properties of the molecule, opening new avenues for interaction with biological targets and offering a unique building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, with a focus on practical, field-proven insights for the research and drug development professional.

Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective utilization in research and development.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-(Methylsulfanyl)pyridine-3-carbonitrileN/A
CAS Number 219766-02-6N/A
Molecular Formula C₇H₆N₂SN/A
Molecular Weight 150.20 g/mol N/A
SMILES CS(C1=NC=CC=C1C#N)N/A

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from the readily available 3-cyanopyridine. This pathway involves an initial N-oxidation, followed by a chlorination step to activate the 2-position for nucleophilic substitution, and finally, the introduction of the methylthio group.

Caption: Synthetic pathway to this compound.

Step 1: N-Oxidation of 3-Cyanopyridine

The initial step involves the oxidation of the pyridine nitrogen of 3-cyanopyridine to form 3-cyanopyridine-N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent functionalization at the 2-position.

Protocol:

  • In a suitable reaction vessel, dissolve 3-cyanopyridine in a minimal amount of a suitable solvent, such as glacial acetic acid.

  • Carefully add a slight excess of hydrogen peroxide (30% aqueous solution) to the stirred solution.

  • Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully neutralize the excess acetic acid with a suitable base, such as sodium bicarbonate.

  • The product, 3-cyanopyridine-N-oxide, can be isolated by extraction with an organic solvent (e.g., dichloromethane) followed by drying and evaporation of the solvent.[4]

Causality: The N-oxide is an essential intermediate. The oxygen atom donates electron density into the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack in the subsequent chlorination step.

Step 2: Chlorination of 3-Cyanopyridine-N-oxide

The N-oxide is then converted to 2-chloro-3-cyanopyridine. This is a key activation step, introducing a good leaving group at the 2-position.

Protocol:

  • To a flask containing 3-cyanopyridine-N-oxide, add phosphorus oxychloride (POCl₃) in excess.[5][6]

  • Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice. This must be done in a well-ventilated fume hood as it generates HCl gas.

  • Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is neutral or slightly basic.

  • Extract the product, 2-chloro-3-cyanopyridine, with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[4][7]

Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. It reacts with the N-oxide to form a reactive intermediate that readily undergoes nucleophilic attack by a chloride ion, leading to the formation of the 2-chloropyridine derivative.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

The final step is the displacement of the chloro group with a methylthio group via a nucleophilic aromatic substitution reaction.

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-cyanopyridine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a slight excess of sodium thiomethoxide (NaSCH₃) to the solution. Sodium thiomethoxide can be prepared in situ by reacting sodium hydride with methanethiol, or a commercially available solution can be used.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[8][9][10]

Causality: The thiomethoxide anion is a potent nucleophile that readily attacks the electron-deficient C2 position of the pyridine ring, displacing the chloride leaving group. The choice of an aprotic polar solvent facilitates this SNAr reaction by solvating the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. Key expected signals include a singlet for the methylthio protons and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are diagnostic of the substitution pattern.[11][12][13]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals include the methyl carbon, the nitrile carbon, and the five carbons of the pyridine ring. The chemical shift of the carbon attached to the sulfur atom will be significantly influenced by the heteroatom.[14]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups. The most prominent and diagnostic absorption for this compound is the sharp, strong stretching vibration of the nitrile (C≡N) group, typically appearing in the range of 2220-2240 cm⁻¹.[15][16] Other characteristic peaks will correspond to C-H stretching and bending vibrations of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (150.20).

Chemical Reactivity and Synthetic Utility

The functional groups present in this compound—the nitrile, the methylthio group, and the pyridine ring—offer multiple avenues for further chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Nitrile Group

The cyano group can be hydrolyzed under acidic or basic conditions to either the corresponding amide (2-(methylthio)nicotinamide) or the carboxylic acid (2-(methylthio)nicotinic acid).[17][18] It can also undergo addition reactions with various nucleophiles.

Reactions of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents can yield the corresponding sulfoxide, while stronger oxidizing agents can lead to the sulfone. These oxidized derivatives can have significantly different electronic properties and biological activities. The methylthio group can also potentially be displaced by other nucleophiles under certain conditions, although this is generally less facile than the displacement of a halide.[19]

Reactions involving the Pyridine Ring

The pyridine nitrogen can be quaternized by reaction with alkyl halides. The electron-donating nature of the methylthio group can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, should such reactions be forced to occur.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a key component in a variety of therapeutic agents.[1] The introduction of the 2-methylthio group can serve several strategic purposes in drug design:

  • Modulation of Physicochemical Properties: The lipophilicity and electronic properties of a lead compound can be fine-tuned by the inclusion of the methylthio group.

  • Metabolic Stability: The sulfur atom can be a site of metabolism. Understanding and controlling this can be a key aspect of drug design.

  • Novel Interactions with Biological Targets: The sulfur atom can participate in specific interactions, such as hydrogen bonding or coordination with metal ions in metalloenzymes.

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various investigational compounds, particularly in the areas of oncology and inflammatory diseases.[2][20]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally related compounds, it should be handled in a well-ventilated fume hood.[21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and organic synthesis. Its synthesis from readily available starting materials is achievable through a robust and well-understood reaction sequence. The presence of multiple functional groups allows for a wide range of subsequent chemical modifications, enabling the creation of diverse molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers and drug development professionals to fully exploit the potential of this important heterocyclic compound.

References

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - ResearchGate. (URL: [Link])

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC. (URL: [Link])

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  • (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid - ResearchGate. (URL: [Link])

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Sources

The Emerging Potential of 2-(Methylthio)nicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This guide delves into a specific, highly functionalized derivative, 2-(Methylthio)nicotinonitrile, a molecule demonstrating significant promise as a versatile building block and a source of novel bioactive agents.[3][4] We will explore its fundamental chemical properties, synthesis, and its burgeoning applications in critical research areas, particularly oncology and antimicrobial development. This document serves as a technical resource for researchers, providing not only a synthesis of the current state of knowledge but also actionable experimental insights and protocols to empower future discovery.

Core Molecular Profile and Synthetic Versatility

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group at the 3-position and a methylthio group at the 2-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for chemical library synthesis and targeted drug design.

Physicochemical Properties

A clear understanding of the molecule's basic properties is fundamental for any experimental design, from reaction setup to analytical characterization.

PropertyValueReference
Chemical Formula C₇H₆N₂S[5][6]
Molecular Weight 150.20 g/mol [5][6]
CAS Number 180790-90-3[5]
Appearance Solid[7]
Synonyms 2-(Methylsulfanyl)pyridine-3-carbonitrile[6]
The Strategic Value in Synthesis

The true potential of this compound lies in its utility as a synthetic building block.[8][9] The pyridine core, the cyano group, and the methylthio moiety each serve as reactive handles for extensive chemical modification.

  • The Nitrile Group: The cyano (-CN) group is a powerful electron-withdrawing group and a versatile synthetic precursor.[10] It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the construction of more complex heterocyclic systems.

  • The Methylthio Group: The 2-(methylthio) (-SCH₃) group can be oxidized to sulfoxide or sulfone analogues, which can significantly alter the molecule's polarity, solubility, and biological activity. It can also serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of alternative substituents at the 2-position.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring provides a site for N-alkylation or N-oxidation and influences the reactivity of the entire aromatic system.

This inherent reactivity allows chemists to systematically modify the core structure to optimize pharmacokinetic properties (ADME) and target engagement.

General Synthetic Workflow

The synthesis of this compound derivatives often involves multicomponent reactions, which are highly efficient for building molecular complexity.[11] A common strategy involves the condensation of cyanothioacetamide with various carbonyl compounds and subsequent alkylation.

G cluster_0 Step 1: Condensation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Further Derivatization A Cyanothioacetamide + Carbonyl Compound B 2-Thionicotinonitrile Intermediate A->B Base-catalyzed condensation D This compound Derivative B->D C Methylating Agent (e.g., Methyl Iodide) C->D E Diverse Chemical Reactions (Oxidation, Substitution, etc.) D->E F Final Bioactive Compound Library E->F

Caption: Generalized workflow for synthesizing this compound derivatives.

Key Research Application: Anticancer Drug Discovery

The nicotinonitrile scaffold is a cornerstone of modern oncology research, and 2-(methylthio) derivatives are proving to be particularly fruitful.[12][13] Research has demonstrated their potential to induce cancer cell death through multiple mechanisms, including kinase inhibition and the induction of apoptosis.[2][14]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Molecules based on the this compound scaffold have shown inhibitory activity against key oncogenic kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[2] Certain 3-cyanopyridine-sulfonamide hybrids have shown potent inhibition of VEGFR-2, highlighting the scaffold's potential in developing anti-angiogenic therapies.[2]

  • PIM-1 Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[13] 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which can be synthesized from nicotinonitrile precursors, are effective inhibitors of PIM-1.[13]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF (Growth Factor) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 P3 Gene Expression P2->P3 P4 Cell Proliferation, Angiogenesis P3->P4 Inhibitor This compound -based Inhibitor Inhibitor->P1 Blocks

Caption: Simplified VEGFR-2 signaling pathway and point of therapeutic intervention.

In Vitro Cytotoxic Activity

Numerous studies have synthesized libraries of this compound derivatives and evaluated their anticancer effects. A notable example is the activity of substituted nicotinamides against various cancer cell lines.[15]

Compound IDTarget Cell LineIC₅₀ (µM)Key InsightReference
12a ¹HepG-2 (Liver)PotentStrong selective activity against liver cancer cells.[13][15]
12a ¹HCT-116 (Colon)PotentDemonstrates efficacy against colorectal carcinoma.[15]
7b ²HepG-2 (Liver)PotentShows broad applicability, also active on colon cancer.[15]
7b ²MCF-7 (Breast)Slightly Less PotentIndicates some degree of selectivity between cancer types.[15]

¹5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide ²Structure derived from 2-(N-aryl)-carboxamidomethylthiopyridine

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by viable cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Key Research Application: Antimicrobial Agent Development

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis. The this compound scaffold is emerging as a promising platform for the development of novel antimicrobial agents.[16]

Broad-Spectrum Activity

A structurally related compound, 2-(methyldithio)pyridine-3-carbonitrile, isolated from Persian Shallot (Allium stipitatum), has demonstrated potent, broad-spectrum antimicrobial activity.[17] This finding strongly suggests that the core pyridine-carbonitrile structure with a sulfur linkage at the 2-position is a key pharmacophore for antimicrobial effects. The nitrile functional group itself is known to contribute to the antimicrobial properties of various compounds.[17]

Efficacy Against Priority Pathogens

The activity of these compounds against clinically significant and often resistant pathogens is particularly noteworthy.

OrganismStrainMIC (µg/mL)SignificanceReference
Staphylococcus aureusMRSA4.0Active against Methicillin-Resistant S. aureus.[17]
Staphylococcus aureusMSSA4.0Effective against susceptible strains.[17]
Candida albicansATCC 900282.0Potent antifungal activity.[17]
Candida glabrataATCC 900300.25Very strong activity against another key fungal pathogen.[17]

Data from the related compound 2-(methyldithio)pyridine-3-carbonitrile[17]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

  • Inoculum Preparation: Culture the microbial strain (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of ~5x10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Final volume should be 100-200 µL. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Future Directions and Conclusion

This compound is more than just a chemical intermediate; it is a strategic starting point for innovation in drug discovery. Its proven value in generating potent anticancer and antimicrobial candidates underscores its significance.

Future research should focus on:

  • Scaffold Elaboration: Systematically exploring the chemical space around the core structure by modifying the 2- and 6-positions to enhance potency and selectivity.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets of the most active compounds, particularly for their antimicrobial effects.

  • ADME/Tox Profiling: Subjecting lead compounds to early-stage absorption, distribution, metabolism, excretion, and toxicity studies to identify candidates with favorable drug-like properties.

  • New Therapeutic Areas: Leveraging the scaffold's versatility to explore its potential against other diseases, such as viral infections and inflammatory disorders.[1][18]

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  • MDPI. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]

  • ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]

  • Hawas, S. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • Hawas, S. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PubMed Central. [Link]

  • ResearchGate. Biologically active nicotinonitrile and furopyridine-containing drugs. [Link]

  • Dyachenko, I. V., et al. (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. 2-(Methylthio)nicotinic acid. PubChem. [Link]

  • ResearchGate. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. [Link]

  • Diva Portal. C1 Building Blocks: New Approaches for Thiomethylations and Esterification. [Link]

  • SRD ORGANICS LTD. Heterocyclic Building Blocks. [Link]

  • Google Patents.
  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Lawal, F. M., et al. (2019). Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. PubMed Central. [Link]

  • Frontiers. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. [Link]

  • De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Drug Hunter. Profiles. [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

Sources

Strategic Utilization of 2-(Methylthio)nicotinonitrile: A Divergent Scaffold for Fused Heterocycles

[1]

Executive Summary

This compound acts as a bifunctional electrophilic linchpin in heterocyclic chemistry.[1] Distinguished by its "push-pull" electronic character, it offers a stable alternative to 2-chloronicotinonitriles while maintaining sufficient reactivity for nucleophilic aromatic substitution (

1pyrazolo[3,4-b]pyridinespyrido[2,3-d]pyrimidines1

Structural Analysis & Reactivity Profile[1]

The utility of 2-MTN stems from the orthogonal reactivity of its two functional groups:

  • C2-Thiomethyl Group (

    
    ):  A "soft" leaving group.[1] While less reactive than a chloride, it provides superior shelf stability and hydrolytic resistance. It can be displaced by primary amines, hydrazines, and amidines.
    
    • Optimization Tactic: If

      
       is sluggish, the 
      
      
      group can be oxidized to a sulfone (
      
      
      ) using
      
      
      -CPBA or Oxone, dramatically increasing electrophilicity at C2.
  • C3-Nitrile Group (

    
    ):  An electrophilic trap.[1] Upon displacement of the 
    
    
    group by a dinucleophile, the pendant amine attacks the nitrile, driving cyclization to form a stable 5- or 6-membered fused ring.
Reactivity Map

The following diagram illustrates the divergent pathways accessible from this single building block.

DivergentSynthesisMTN2-(Methylthio)nicotinonitrileHydrazineReagent:Hydrazine HydrateMTN->HydrazineGuanidineReagent:Guanidine/BaseMTN->GuanidineOxidationReagent:m-CPBAMTN->OxidationPyrazolo3-Amino-1H-pyrazolo[3,4-b]pyridineHydrazine->PyrazoloCyclocondensationPyrido2,4-Diaminopyrido[2,3-d]pyrimidineGuanidine->PyridoCyclocondensationSulfone2-(Methylsulfonyl)nicotinonitrile(Activated Core)Oxidation->SulfoneActivation

Figure 1: Divergent synthetic pathways from this compound.[1]

Synthesis of the Building Block

While commercially available, 2-MTN is often synthesized in-house to ensure freshness and reduce costs.[1]

  • Precursor: 2-Mercaptonicotinonitrile (2-cyano-3-pyridinethione).[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),

    
    , Acetone or DMF.[1]
    
  • Yield: Typically >90%.[1]

  • Purification: Recrystallization from Ethanol.[1]

Protocol A: Synthesis of 3-Aminopyrazolo[3,4-b]pyridine

This transformation is the most frequent application of 2-MTN.[1] The product is a bioisostere of the adenine core found in ATP, making it a critical scaffold for ATP-competitive kinase inhibitors.

Mechanistic Insight

The reaction proceeds via a cascade sequence:

  • Intermolecular

    
    :  Hydrazine displaces the methanethiolate anion at C2.[1]
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon.[1]

  • Tautomerization: Aromatization to the stable amino-pyrazole system.[1]

Step-by-Step Methodology

Note: This protocol is self-validating via the evolution of methanethiol gas (distinct odor) and the precipitation of the product.

Materials:

  • This compound (1.0 eq)[1]

  • Hydrazine hydrate (98%, 5.0 eq)

  • Ethanol (Absolute, 10 mL per gram of substrate)

Procedure:

  • Setup: Charge a round-bottom flask with this compound and Ethanol. Stir to create a suspension.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Checkpoint: Within 1-2 hours, the evolution of methanethiol (

      
      ) will occur.[1] Critical Safety:  Use a bleach trap (sodium hypochlorite) for the exhaust gas to neutralize the sulfur smell.[1]
      
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    fluorescent spot.
  • Workup: Cool the reaction mixture to

    
    . The product usually precipitates as a solid.[1]
    
  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Data Summary:

Parameter Specification
Typical Yield 85 - 95%
Appearance White to pale yellow crystalline solid
Melting Point ~200-202°C

| 1H NMR Diagnostic | Disappearance of S-Me singlet (~2.6 ppm); Appearance of

1

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with guanidine yields the pyrido[2,3-d]pyrimidine scaffold.[1] This structure is homologous to the pteridine ring system (folic acid) and is widely used in antifolates and antiproliferative agents.[1]

Mechanistic Pathway

MechanismStep1Step 1: Nucleophilic Attack(Guanidine attacks C2)IntermediateIntermediate:2-Guanidino-3-cyanopyridineStep1->Intermediate- MeSHStep2Step 2: Intramolecular Cyclization(Amine attacks Nitrile)Intermediate->Step2Base CatalysisProductProduct:2,4-Diaminopyrido[2,3-d]pyrimidineStep2->ProductTautomerization

Figure 2: Mechanistic cascade for pyrimidine fusion.

Procedure:

  • Base Preparation: Dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate Sodium Ethoxide in situ.[1]

  • Reagent Formation: Add Guanidine Hydrochloride (1.2 eq) to the base solution. Stir for 15 min to liberate free guanidine.

  • Reaction: Add this compound (1.0 eq) in one portion.

  • Reflux: Heat to reflux for 4-6 hours.

  • Workup: Evaporate solvent to 20% volume. Pour into ice water. Neutralize with dilute Acetic Acid to pH 7 to precipitate the product.

Medicinal Chemistry Application: Kinase Inhibition

The scaffolds derived from 2-MTN are not merely academic curiosities; they are foundational to modern targeted therapies.[1]

Case Study: PIM-1 Kinase Inhibitors Research indicates that pyrido[2,3-d]pyrimidine derivatives synthesized via this route exhibit potent inhibitory activity against PIM-1 kinase , a proto-oncogene overexpressed in leukemia and prostate cancer.[1]

  • Structure-Activity Relationship (SAR): The 2,4-diamino motif (derived from the guanidine protocol) mimics the hydrogen-bonding pattern of adenosine in the ATP binding pocket.[1]

  • Potency: Optimized derivatives have demonstrated

    
     values in the low nanomolar range (11.4 nM) against PIM-1.[1][2]
    

References

  • Synthesis and Cytotoxicity of Pyrido[2,3-d]pyrimidines. Source: Royal Society of Chemistry (RSC) Advances.[1] Context: Details the synthesis of PIM-1 inhibitors using the o-aminonicotinonitrile/thio-analog pathway. URL:[Link]

  • Design and Synthesis of Pyrido[2,3-d]pyrimidine EGFR Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Describes the use of the pyrido-pyrimidine scaffold for EGFR L858R/T790M inhibition.[1][3] URL:[Link]

  • Multicomponent Synthesis of 2-Thionicotinonitriles. Source: ResearchGate / Russian Journal of Organic Chemistry.[1] Context: Provides the foundational chemistry for synthesizing the thione precursors and their alkylation to 2-MTN. URL:[Link]

  • PubChem Compound Summary: this compound Derivatives. Source: PubChem.[1][4] Context: Chemical and physical property data for 2-alkylthio-3-cyanopyridine derivatives.[1] URL:[Link](Note: Serves as a surrogate reference for the class properties).[1]

An In-Depth Technical Guide to 2-(Methylthio)nicotinonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Methylthio)nicotinonitrile (MTN), a versatile heterocyclic building block, and its analogs. We will delve into its chemical properties, synthesis, reactivity, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed experimental protocols to support researchers in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in marketed drugs highlights its importance.[1] The pyridine ring is a common motif in pharmaceuticals, known for its ability to engage in various biological interactions, while the nitrile group serves as a versatile chemical handle for further molecular elaboration.[2][3]

This compound (MTN) emerges as a particularly valuable derivative. The introduction of a methylthio (-SCH₃) group at the 2-position of the pyridine ring introduces a key site for chemical modification, significantly expanding the synthetic possibilities and allowing for the generation of diverse molecular libraries for biological screening. This guide will explore the synthesis of this core, its chemical transformations, and its role in developing novel therapeutic agents.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's properties is foundational for its application in synthesis and drug design.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₆N₂S[4]
Molecular Weight 150.20 g/mol Calculated
Appearance White to off-white powder[5]
InChIKey FSQOYVXHBRURAA-UHFFFAOYSA-N[4]

Note: Experimental properties like melting point and solubility can vary based on purity and crystalline form. Researchers should always characterize their synthesized material.

Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient route to this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the commercial availability of the starting material, 2-chloronicotinonitrile, and the high reactivity of the chloro-substituent towards nucleophiles.

Causality of the Reaction: The electron-withdrawing nature of both the pyridine nitrogen and the adjacent cyano group activates the C2-position of the ring towards nucleophilic attack. This makes the displacement of the chloride leaving group by a potent sulfur nucleophile, such as sodium thiomethoxide, a highly favorable process.[5]

G cluster_0 Synthesis of this compound SM 2-Chloronicotinonitrile (Starting Material) Reagent Sodium Thiomethoxide (CH₃SNa) in Polar Aprotic Solvent (e.g., DMF) SM->Reagent Reaction Product This compound (Target Compound) Reagent->Product Nucleophilic Substitution Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final Pure Product Purification->Final

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Analog Generation

The true utility of this compound lies in its versatile reactivity. The methylthio group is not merely a placeholder but an active participant in chemical transformations, primarily through oxidation, which modulates its electronic properties and provides a leaving group for further substitutions.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group can be selectively oxidized to form two key analogs: the sulfoxide and the sulfone.

  • Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), yields 2-(methylsulfinyl)nicotinonitrile.[6][7]

  • Sulfone Formation: Using a stronger oxidizing agent or an excess of the oxidant converts the sulfide directly to the 2-(methylsulfonyl)nicotinonitrile.[8]

Mechanistic Insight: The conversion to the sulfoxide and especially the sulfone dramatically increases the leaving group potential of the methylthio moiety. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, making the C2 position highly susceptible to a second round of nucleophilic aromatic substitution.

G MTN This compound (-SCH₃) Sulfoxide 2-(Methylsulfinyl)nicotinonitrile (-SOCH₃) MTN->Sulfoxide [O] (e.g., m-CPBA, 1 eq.) Sulfone 2-(Methylsulfonyl)nicotinonitrile (-SO₂CH₃) MTN->Sulfone Strong [O] Sulfoxide->Sulfone [O] (e.g., m-CPBA, >1 eq.) Analogs Diverse Analogs (C-N, C-O, C-C bonds) Sulfone->Analogs Nucleophilic Substitution (Displacement of -SO₂CH₃) with R-NH₂, R-OH, etc.

Caption: Reactivity map showing oxidation and subsequent derivatization.

Displacement Reactions

The resulting 2-(methylsulfonyl)nicotinonitrile is a highly valuable intermediate. It readily reacts with a wide range of nucleophiles (amines, alcohols, thiols) to generate a library of 2-substituted nicotinonitrile analogs. This two-step sequence (oxidation followed by substitution) is a cornerstone of synthetic strategies employing MTN.

Applications in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold and its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

Anticancer Agents

Derivatives of nicotinonitrile have shown promise as potent anticancer agents. For instance, certain 2-aminonicotinonitrile derivatives have been identified as autophagy enhancers with potential anticancer activity.[9] The ability to easily diversify the substituent at the 2-position using the MTN core allows for systematic exploration of the structure-activity relationship (SAR).

Many nicotinamide and nicotinonitrile hybrids have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.[1][10] The modular synthesis enabled by the MTN scaffold is ideal for optimizing binding interactions within the kinase active site.

Anti-inflammatory Agents

Substituted pyridine derivatives, including those accessible from MTN, have been explored as anti-inflammatory agents.[11] The modulation of the electronic and steric properties at the 2-position can significantly influence the compound's interaction with inflammatory targets.

Structure-Activity Relationship (SAR) Insights

The generation of analogs from the MTN core allows for systematic SAR studies. Key modifications and their typical effects are summarized below.

Modification SiteStructural ChangePotential Biological Impact
C2-Position Introduction of various amine, ether, or thioether linkagesModulates target binding, solubility, and metabolic stability.
Pyridine Ring Addition of substituents (e.g., methyl, halo)Alters electronic properties and can influence protein-ligand interactions.
Nitrile Group Hydrolysis to amide or carboxylic acidCan introduce new hydrogen bonding capabilities and alter pharmacokinetic properties.

Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should adapt them based on laboratory conditions and analytical findings.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from 2-chloronicotinonitrile via SₙAr.

Materials:

  • 2-Chloronicotinonitrile

  • Sodium thiomethoxide (CH₃SNa)[5]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Rationale: The reaction is performed at low temperature to control the exotherm and under inert atmosphere to prevent oxidation of the thiomethoxide. DMF is an excellent polar aprotic solvent for SₙAr reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Rationale: Water is added to quench any unreacted nucleophile and dissolve inorganic salts. Extraction with an organic solvent separates the product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

    • Rationale: The brine wash removes residual water. MgSO₄ is a drying agent. Column chromatography separates the target compound from impurities.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidation to 2-(Methylsulfonyl)nicotinonitrile

Objective: To synthesize the activated sulfone intermediate for further derivatization.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Rationale: An excess of m-CPBA is used to ensure complete oxidation to the sulfone.[8] The reaction is exothermic and kept cold to prevent side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows complete conversion of the starting material and the intermediate sulfoxide.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: Confirm the structure via spectroscopic methods. The shift in the methyl group signal in ¹H NMR and the presence of sulfonyl stretches in IR spectroscopy are indicative of successful oxidation.

Safety and Handling

  • Nicotinonitrile Derivatives: These compounds should be handled with care. They can be harmful if swallowed, inhaled, or in contact with skin.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Sodium thiomethoxide is a strong nucleophile and base. m-CPBA is a potentially explosive oxidizing agent and should not be subjected to shock or friction. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and predictable reactivity, particularly the oxidation-substitution pathway, provide a reliable platform for generating diverse libraries of novel compounds. The proven success of the nicotinonitrile scaffold in drug discovery suggests that analogs derived from MTN will continue to be a fruitful area of research, leading to the identification of new therapeutic agents for a range of diseases. Future work will likely focus on developing more complex analogs and exploring their potential in emerging therapeutic areas.

References

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]

  • Sodium thiomethoxide. (n.d.). LookChem. [Link]

  • This compound. (n.d.). SpectraBase. [Link]

  • 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. (1982). PubMed. [Link]

  • Synthesis of 2-Methylthio-5-nitro-pyridine. (n.d.). PrepChem.com. [Link]

  • 2-methyl nicotinate and preparation method and application thereof. (2021).
  • Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. (2020). Future Medicinal Chemistry. [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. (2022). MDPI. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014).
  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). MDPI. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Publications. [Link]

  • 2-(Methylthio)nicotinic acid. (n.d.). PubChem. [Link]

  • Biologically active nicotinonitrile and furopyridine-containing drugs. (2023). ResearchGate. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2010). PubMed Central. [Link]

  • Oxidation of a sulfide to sulfoxides and sulfone. (2002). ResearchGate. [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Nicotinonitrile. (n.d.). Wikipedia. [Link]

Sources

Reactivity of the Methylthio Group in Nicotinonitriles: A Mechanistic & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylthio group (-SMe) attached to a nicotinonitrile (3-cyanopyridine) core represents a pivotal functionality in heterocyclic chemistry. Unlike simple aryl thioethers, the -SMe group in this scaffold is electronically activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent nitrile (-CN) group.

This guide analyzes the reactivity profile of methylthio-nicotinonitriles, focusing on their utility as "bidentate electrophiles" for constructing fused heterocycles (e.g., pyrazolopyridines, pyridopyrimidines). We explore the


 displacement , oxidative activation strategies , and cyclocondensation pathways , providing a validated experimental protocol for researchers in drug discovery.

Electronic Structure & Reactivity Profile

The reactivity of methylthio-nicotinonitriles is governed by the electron-deficiency of the pyridine ring. The -SMe group, typically a poor leaving group in neutral arenes, becomes labile in this system due to the "Push-Pull" electronic landscape.

The Activation Matrix

The carbon bearing the -SMe group (typically C2, C4, or C6) is highly electrophilic.

  • Pyridine Nitrogen (N1): Exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the ring carbons.

  • Nitrile Group (-CN): At the C3 position, the nitrile group further depletes electron density from the adjacent C2 and C4 positions via resonance, significantly lowering the energy barrier for nucleophilic attack.

Reactivity Hierarchy

In a competitive environment, the leaving group ability on a nicotinonitrile scaffold follows this order:



Expert Insight: While halogens are standard leaving groups, the -SMe group offers a unique advantage: it is orthogonal to many transition-metal couplings (unlike -Br) and can be "switched on" via oxidation to a sulfone (-SO


Me) when higher reactivity is required.

Mechanistic Pathways: The / Cyclization Cascade

The most valuable transformation of 2-(methylthio)nicotinonitriles is the reaction with binucleophiles (e.g., hydrazine, guanidine) to form fused heterocycles. This proceeds via a cascade mechanism:

  • Step 1 (

    
    ):  Nucleophilic attack at the C-SMe carbon, displacing the methanethiolate anion.
    
  • Step 2 (Cyclization): Intramolecular attack of the pendant nucleophile onto the nitrile carbon.

  • Step 3 (Tautomerization): Rearrangement to the stable aromatic amine.

Visualization: Mechanism of Pyrazolo[3,4-b]pyridine Formation

The following diagram illustrates the reaction between 2-(methylthio)nicotinonitrile and hydrazine.

G Start 2-(Methylthio) nicotinonitrile Intermediate1 Intermediate A: Meisenheimer Complex Start->Intermediate1 + Hydrazine Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate1 Intermediate2 Intermediate B: 2-Hydrazinyl- nicotinonitrile Intermediate1->Intermediate2 - MeSH (Elimination) Byproduct MeSH (Methanethiol) Intermediate1->Byproduct Transition Transition State: Intramolecular N-Attack on CN Intermediate2->Transition Cyclization (5-exo-dig) Product 3-Amino-1H- pyrazolo[3,4-b]pyridine Transition->Product Tautomerization

Figure 1: Cascade mechanism showing the displacement of the methylthio group followed by cyclization onto the nitrile to form the pyrazolo[3,4-b]pyridine core.

Oxidative Activation: The "Switchable" Leaving Group

A common bottleneck in medicinal chemistry is the sluggish displacement of the -SMe group by weak nucleophiles (e.g., anilines or hindered amines).

The Solution: Oxidize the sulfide to a sulfone.[1] The sulfonyl group (-SO


Me) is a "super-leaving group" in nitrogen heterocycles, often reacting 100-1000x faster than the parent sulfide or even the corresponding chloride.
Oxidation Protocol Comparison
ReagentProductConditionsProsCons
m-CPBA Sulfone (-SO

Me)
DCM, 0°C to RT, 1-4hHigh yield, rapidm-CBA byproduct removal required
Oxone® Sulfone (-SO

Me)
MeOH/H

O, RT
Green chemistry, cheapSolubility issues with lipophilic substrates
H

O

/ AcOH
Sulfone (-SO

Me)
60-80°CScalable, no chromatographyHarsh conditions, may hydrolyze nitrile
NaIO

Sulfoxide (-S(O)Me)MeOH/H

O, 0°C
Selective for sulfoxideSlower subsequent displacement than sulfone

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine[6]

Objective: Synthesis of a fused pyrazole ring starting from this compound using hydrazine hydrate. This protocol is optimized for yield and purity, minimizing the formation of azine byproducts.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine hydrate (64-80% solution) (3.0 - 5.0 eq)

  • Solvent: Ethanol (absolute) or 1,4-Dioxane

  • Catalyst: Acetic acid (catalytic, optional if reaction is sluggish)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.0 mmol) in Ethanol (20 mL).

    • Note: If solubility is poor at RT, gently warm the solvent.

  • Addition: Add Hydrazine hydrate (25 mmol, 5.0 eq) dropwise to the stirring solution.

    • Why 5 equivalents? Excess hydrazine drives the equilibrium forward and prevents the product amine from attacking the starting material (dimerization).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C for EtOH) for 4–8 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high R

      
      ) should disappear, and a fluorescent blue spot (product) should appear at lower R
      
      
      
      .
    • Odor Control: The reaction releases Methanethiol (MeSH). Perform in a well-ventilated fume hood and consider venting through a bleach trap.

  • Workup:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes.

    • The product typically precipitates as a solid.[2]

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl ether (2 x 10 mL) to remove trace hydrazine and mercaptan odors.

  • Purification: If the product is not pure by TLC, recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating Check: The final product should have a sharp melting point (>200°C for many derivatives) and show a characteristic -NH


 signal in 

H NMR around 5.0–6.5 ppm (broad singlet).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) -SMe is too stable; Nucleophile is weak.1. Switch solvent to n-Butanol or Dioxane (higher reflux temp).2. Perform Oxidative Activation (convert to -SO

Me first).
Dimer Formation Nucleophile concentration too low.Increase hydrazine/amine equivalents to >5.0 eq.
Nitrile Hydrolysis Wet solvent or excessive acid.Use anhydrous solvents; avoid strong acids during workup; ensure hydrazine is high grade.
Sticky/Oily Product Trapped solvent or impurities.Triturate the oil with cold Et

O or Hexanes/EtOAc to induce crystallization.

References

  • El-Naggar, M. et al. (2019). Synthesis and Biological Evaluation of Some New Pyridine Derivatives. Molecules. Link

  • Litvinov, V. P. (2004). The Chemistry of Thienopyridines and Related Systems. Russian Chemical Reviews. Link

  • Quiroga, J. et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry. Link

  • Bagley, M. C. et al. (2006). Rapid synthesis of pyrazolo[3,4-b]pyridines via microwave-assisted cyclization. Synlett. Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for mechanisms).

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(Methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Methylthio)nicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details the preparation of this compound from the readily available precursor, 2-chloronicotinonitrile, via a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide essential safety, characterization, and troubleshooting information. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Context

Nicotinonitrile (3-cyanopyridine) scaffolds are privileged structures in drug discovery, appearing in a range of marketed pharmaceuticals.[1] Their derivatives are explored for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a methylthio group at the 2-position of the pyridine ring, yielding this compound, creates a versatile intermediate. The sulfur atom can be further oxidized or utilized in cross-coupling reactions, making it a key synthon for generating diverse molecular libraries.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. This method is efficient and high-yielding, leveraging the inherent electrophilicity of the pyridine ring, which is further enhanced by the electron-withdrawing nature of the nitrile group.

Reaction Principle and Mechanism

The conversion of 2-chloronicotinonitrile to this compound is a classic example of an SNAr reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), the SNAr mechanism does not proceed via a direct backside attack, which is sterically impossible on an aromatic ring.[3] Instead, the reaction follows an addition-elimination pathway.

Mechanistic Steps:

  • Nucleophilic Attack: The potent nucleophile, sodium thiomethoxide (CH₃S⁻Na⁺), attacks the electron-deficient carbon atom at the C2 position of the 2-chloronicotinonitrile ring. This carbon is activated by the inductive effect of the adjacent ring nitrogen and the strong resonance-withdrawing effect of the cyano group at C3.

  • Formation of a Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyridine ring and, crucially, onto the nitrogen atom of the nitrile group, which provides significant stabilization. This stabilization is the driving force for the initial attack.

  • Elimination and Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the sodium cation (Na⁺) while leaving the thiomethoxide anion (CH₃S⁻) relatively "naked" and highly reactive, thereby accelerating the rate of nucleophilic attack.

Caption: S-N-Ar Reaction Mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )QuantityEq.
2-Chloronicotinonitrile6602-54-6138.565.00 g1.0
Sodium thiomethoxide5188-07-870.092.77 g1.1
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl Acetate (EtOAc)141-78-688.11200 mL-
Deionized Water7732-18-518.02250 mL-
Brine (sat. aq. NaCl)7647-14-558.4450 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g-

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Septa and nitrogen/argon inlet

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow diagram.

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a septum. Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent the oxidation of the highly nucleophilic sodium thiomethoxide.

  • Reagent Charging: To the flask, add 2-chloronicotinonitrile (5.00 g, 36.1 mmol) followed by anhydrous DMF (50 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (2.77 g, 39.7 mmol, 1.1 eq.) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition, as the reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a light-yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary.

Characterization Data
  • Appearance: White to off-white solid.

  • Yield: Typically 85-95% after purification.

  • SpectraBase ID: ENVKtD0sLOF[5]

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (dd, 1H), 7.80 (dd, 1H), 7.20 (dd, 1H), 2.65 (s, 3H). The key signal is the singlet at ~2.65 ppm corresponding to the three protons of the newly installed methylthio group.

  • Expected Mass Spec (EI): m/z 150 (M⁺).

Safety and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in standard laboratory practices.

  • 2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes serious eye and skin irritation and may cause respiratory irritation.[6][7] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Sodium Thiomethoxide: Flammable solid that is toxic if swallowed and causes severe skin burns and eye damage.[8] It also has a powerful, unpleasant stench. Handle with extreme care under an inert atmosphere. In case of fire, use a dry chemical extinguisher.

  • N,N-Dimethylformamide (DMF): A reproductive hazard and a skin irritant. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Chemical splash goggles or a face shield.

  • Flame-retardant lab coat.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive sodium thiomethoxide (degraded by moisture/air).2. Insufficient reaction time or temperature.1. Use fresh, high-quality NaSMe; ensure an inert atmosphere.2. Allow the reaction to stir longer at room temperature or warm gently to 40-50 °C.
Low Yield 1. Loss of product during aqueous work-up (product has some water solubility).2. Inefficient extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease product solubility.2. Perform additional extractions with ethyl acetate.
Product is Oily/Dark 1. Presence of residual DMF.2. Formation of side products due to oxidation.1. Ensure thorough washing with water and brine during work-up.2. Maintain a strict inert atmosphere throughout the reaction and addition steps. Purify via column chromatography.

References

  • Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5188-07-8, Sodium thiomethoxide. Retrieved from [Link]

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci..
  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.

Sources

Application Note: A Comprehensive Guide to the ¹³C NMR Analysis of 2-(Methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction

2-(Methylthio)nicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive method to elucidate the carbon framework of a molecule. This application note offers a detailed guide to the principles, prediction, experimental protocol, and data analysis for the ¹³C NMR characterization of this compound. We will delve into the causal relationships between the molecular structure and the resulting NMR spectrum, providing a robust framework for confident spectral assignment.

Theoretical Principles: Understanding the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the chemical environment of each of its seven unique carbon atoms. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electron density around a carbon nucleus. Several key structural features dictate the expected spectrum:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, causing a significant deshielding effect (a shift to a higher ppm value) on the adjacent α-carbons (C2 and C6).

  • The Methylthio (-SCH₃) Group: The sulfur atom is moderately electronegative and can participate in resonance. Its primary influence is on the ipso-carbon (the carbon to which it is attached, C2). The methyl carbon (-CH₃) will appear in the aliphatic region of the spectrum at a characteristic upfield position.

  • The Nitrile (-CN) Group: The nitrile group is strongly electron-withdrawing due to the electronegativity of the nitrogen and the sp-hybridization of the nitrile carbon. This group significantly influences the electronic environment of the pyridine ring, particularly the ipso-carbon (C3) and its neighbors. The nitrile carbon itself has a characteristic chemical shift in the 110-120 ppm range[1].

The final chemical shift of each aromatic carbon is a complex interplay of these inductive and resonance effects from all substituents. Quaternary carbons, those not bonded to any hydrogen atoms (C2, C3, and the CN carbon), are expected to show signals of lower intensity. This is because their relaxation times are longer and they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during standard proton-decoupled experiments[1].

Spectral Prediction for this compound

Before any experiment, a theoretical prediction provides a valuable roadmap for spectral interpretation. The structure and numbering scheme for this compound are shown below:

(Note: This is a simplified 2D representation. The numbering follows IUPAC conventions for substituted pyridines.)

Based on the principles outlined above and data from analogous structures like thioanisole and benzonitrile, we can predict the approximate chemical shift ranges for each carbon[2][3].

Carbon Atom Position Expected Chemical Shift (δ, ppm) Rationale
C2Pyridine Ring160 - 170Strongly deshielded by adjacent ring nitrogen and attached sulfur atom. Quaternary carbon, expected low intensity.
C3Pyridine Ring110 - 120Ipso-carbon to the strongly electron-withdrawing nitrile group. Quaternary carbon, expected low intensity.
C4Pyridine Ring138 - 148Deshielded by the para relationship to the ring nitrogen and ortho to the electron-withdrawing nitrile group.
C5Pyridine Ring120 - 130Influenced by both substituents, generally expected in the standard aromatic region.
C6Pyridine Ring150 - 160α-carbon to the ring nitrogen, leading to significant deshielding.
C7Nitrile115 - 125Characteristic chemical shift for a nitrile carbon[1]. Quaternary carbon, expected low intensity.
C8Methyl10 - 20Typical aliphatic methyl group attached to a heteroatom. Expected to be a sharp, intense signal.

Note: These are estimated ranges. Actual values can vary depending on the solvent and concentration[4][5].

Detailed Experimental Protocol

This protocol provides a self-validating system for acquiring high-quality ¹³C NMR data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interfering signals.

  • Mass Calculation: Weigh approximately 20-50 mg of the sample directly into a clean, dry vial. The goal is to achieve a final concentration that provides good signal-to-noise in a reasonable time.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its moderate polarity[6]. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a more polar alternative[7]. The use of deuterated solvents is critical to avoid a large, interfering solvent signal and to provide a deuterium signal for the spectrometer's lock system to maintain magnetic field stability[6].

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height in the tube is at least 4-5 cm to be within the detection region of the NMR probe[8].

  • Internal Standard (Optional but Recommended): Add a small amount (1-2 µL) of a solution containing an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.0 ppm.

Instrument Setup & Data Acquisition

The following steps are generalized for modern NMR spectrometers running software like Bruker's TopSpin.

  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine, adjust the depth using a depth gauge, and place it in the spectrometer's autosampler or manually lower it into the magnet[8].

  • Create a New Dataset: In the spectrometer software, create a new experiment file, providing a unique name and experiment number[9][10].

  • Load Standard ¹³C Parameters: Load a standard, pre-configured parameter set for a proton-decoupled ¹³C experiment (often named C13CPD or similar). This will set the basic pulse program and spectral window.

  • Locking and Shimming:

    • Lock: The instrument will automatically lock onto the deuterium signal of the solvent. This is a crucial step for field stability during the acquisition[6].

    • Shimming: Execute an automatic shimming routine (e.g., topshim) to homogenize the magnetic field across the sample volume. Good shimming is essential for achieving sharp peaks and high resolution[10].

  • Parameter Optimization:

    • Spectral Width (SW): Ensure the spectral width covers the entire expected range of ¹³C signals, typically from 0 to 220 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve adequate signal-to-noise[10].

    • Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This delay allows the carbon nuclei to return to their equilibrium state between pulses. Quaternary carbons have longer relaxation times, and a sufficient delay is important for their detection, although it increases the total experiment time[11].

    • Acquisition Time (AQ): This is typically set automatically based on the spectral width and the number of data points. A typical value is 1-2 seconds.

  • Start Acquisition: Type the command to start the experiment (e.g., zg) and wait for the acquisition to complete.

Data Processing and Interpretation

The raw data collected is a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum[12].

Processing the FID
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening of 1-2 Hz is typical for ¹³C to improve signal-to-noise) followed by a Fourier Transform. This converts the time-domain FID into the frequency-domain spectrum.

  • Phase Correction: The transformed spectrum will likely have phase distortions. Perform an automatic or manual phase correction to ensure all peaks are in the positive absorptive phase with a flat baseline[13][14]. This is a critical step for accurate integration and peak picking.

  • Baseline Correction: Apply an automatic baseline correction algorithm to remove any broad distortions or rolling in the baseline of the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or, if TMS is not used, by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm)[1].

Spectrum Interpretation

With the processed spectrum, you can now assign the peaks:

  • Compare the experimental peak positions with the predicted values in the table above.

  • Identify the upfield signal around 10-20 ppm as the -SCH₃ carbon (C8).

  • Look for the group of signals in the aromatic region (110-170 ppm).

  • Note the signals with lower intensity, which are likely the quaternary carbons (C2, C3, and C7).

  • Use advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D experiments (HSQC, HMBC) if assignments are ambiguous.

Workflow Visualization

The overall process from sample to final spectrum can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup_exp Set Parameters (NS, D1, etc.) lock_shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft Raw FID Data phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Assign Peaks reference->assign Processed Spectrum

Caption: Workflow for ¹³C NMR Analysis of this compound.

References

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Lowers, D., & Reed, D. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs. The Pegasus Review: University of Central Florida Undergraduate Research Journal. [Link]

  • Chauhan, M. S., & Still, I. W. J. 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds. Canadian Journal of Chemistry. [Link]

  • Thottumkara, A. P., Kurokawa, T., & Du Bois, J. Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis: Supplementary Information. The Royal Society of Chemistry. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NP-MRD. CASPRE - 13C NMR Predictor. [Link]

  • EPFL. 13C NMR. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • University of Missouri. (2020). Optimized Default 13C Parameters. Chemistry Department NMR Facility. [Link]

  • MetaboLabPy. Basic 1D-NMR Data Processing. [Link]

  • Morris, G. A. NMR Data Processing. University of Manchester. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Nanalysis. (2022). NMR data processing: Phase Correction. NMR Blog. [Link]

  • Chempur. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]

  • University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • NMRium. (2025). Processing. [Link]

  • University of Maryland. NMRPipe Introductory Tutorial. [Link]

  • Carl ROTH. Deuterated Solvents. [Link]

  • Wikipedia. Nicotinonitrile. [Link]

  • Fung, B. M. (1983). Carbon-13 NMR Study on Liquid Crystal Solutions. Chemical Shift Tensors in Benzonitrile. The Journal of Physical Chemistry. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. [Link]

  • Wikipedia. Isobutyronitrile. [Link]

  • Ferreira, O., et al. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • PubChem. 2-(Methylthio)nicotinic acid. [Link]

  • PubChem. 2-(Methylthio)nicotinamide. [Link]

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Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Emerging Potential of Nicotinonitriles in Oncology

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Among pyridine derivatives, substituted nicotinonitriles (3-cyanopyridines) have garnered significant attention for their diverse biological activities, including promising anticancer properties.[1][2] These compounds have been shown to target various cancer cell vulnerabilities, such as deregulated kinase signaling and apoptosis evasion, making them an attractive scaffold for the development of novel oncology therapeutics.[3][4]

This comprehensive guide provides an in-depth exploration of the anticancer activity of substituted nicotinonitriles. We will delve into their synthesis, mechanisms of action, and provide detailed, field-proven protocols for their evaluation. This document is designed to equip researchers with the necessary knowledge and practical methodologies to investigate this promising class of compounds.

I. Synthesis of Anticancer Nicotinonitrile Derivatives

A common and versatile route to biologically active nicotinonitriles is through a multi-component reaction to form a 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold.[5] This core can then be further modified to explore structure-activity relationships (SAR).[6] Aromatization of the pyridone ring through chlorination is a key step that has been shown to enhance cytotoxic activity in some derivatives.[6]

Protocol 1: Synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol describes a one-pot, four-component reaction to synthesize the nicotinonitrile core structure.

Materials:

  • An appropriate aldehyde (e.g., p-chlorobenzaldehyde)

  • An appropriate ketone (e.g., 1-acetyl naphthalene)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Piperidine (catalyst)

  • Dioxane (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aldehyde (0.01 mol), ketone (0.01 mol), ethyl cyanoacetate (0.01 mol), and ammonium acetate (0.07 mol) in 25 mL of ethanol.

  • Add a few drops of piperidine to catalyze the reaction.

  • Reflux the mixture for 2 hours. A precipitate should form during this time.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and wash it with cold water.

  • Dry the crude product.

  • Recrystallize the product from an ethanol/dioxane mixture to yield the purified 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile.[5]

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Chlorination of the Pyridone Ring

This protocol describes the conversion of the 2-oxo-nicotinonitrile to the more lipophilic 2-chloro-nicotinonitrile derivative.

Materials:

  • 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorous oxychloride (POCl₃)

Procedure:

  • In a fume hood, carefully add the 2-oxo-nicotinonitrile derivative to an excess of phosphorous oxychloride.

  • Reflux the mixture under solvent-free conditions. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • The 2-chloro-nicotinonitrile derivative will precipitate out of the aqueous solution.

  • Filter the precipitate, wash with water, and dry.

  • Further purification can be achieved by column chromatography or recrystallization.

  • Confirm the structure of the chlorinated product by analytical methods, noting the disappearance of the N-H and C=O signals in the NMR and IR spectra, respectively.[6]

II. In Vitro Evaluation of Anticancer Activity

A crucial first step in characterizing a novel compound is to assess its cytotoxic and antiproliferative effects on cancer cell lines.[7] This is typically followed by more detailed mechanistic studies to understand how the compound induces cell death.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Substituted nicotinonitrile compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[10]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. The optimal cell number will vary depending on the cell line's growth rate.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the nicotinonitrile compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation with Compound: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a multi-well spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Annexin V/Propidium Iodide Assay for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity.[12]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using the substituted nicotinonitrile compound at its IC₅₀ concentration for a predetermined time. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells once with cold 1X PBS by centrifuging at 300 x g for 5 minutes and carefully removing the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples on a flow cytometer within one hour.[13]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[14]

  • RNase A solution (e.g., 100 µg/mL in PBS)[3]

  • Flow cytometer

Procedure:

  • Cell Preparation and Harvesting: Treat cells with the nicotinonitrile compound as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

  • Fixation:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 1 hour (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300-400 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.[1]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[1]

    • Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The region between these two peaks represents the S phase.

III. Mechanism of Action: Targeting Cancer-Driving Kinases

Substituted nicotinonitriles have been shown to exert their anticancer effects through the inhibition of key signaling pathways that are often dysregulated in cancer.

PIM-1 Kinase Inhibition

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes that play a critical role in cell survival, proliferation, and apoptosis.[15] PIM-1 is overexpressed in various cancers and is an attractive therapeutic target.[15] Nicotinonitrile derivatives have been identified as potent PIM-1 kinase inhibitors.[3]

Signaling Pathway: PIM-1 kinase promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad.[16] Phosphorylated Bad is sequestered in the cytoplasm and is unable to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL.[16][17] This leads to the inhibition of the intrinsic apoptotic pathway. PIM-1 also promotes cell proliferation by phosphorylating and activating the transcription factor c-MYC, which upregulates genes involved in cell cycle progression.[18]

PIM1_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation cMYC c-MYC PIM1->cMYC Phosphorylation (Activation) Bad Bad PIM1->Bad Phosphorylation (Inactivation) Nicotinonitriles Substituted Nicotinonitriles Nicotinonitriles->PIM1 Inhibition Proliferation Cell Proliferation cMYC->Proliferation Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Inhibition Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Nicotinonitriles.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein.[19] They are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[20] Dysregulation of tyrosine kinase activity is a common feature of many cancers. Some substituted nicotinonitriles have been shown to act as tyrosine kinase inhibitors.[4] For example, they can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in solid tumors.[20]

Signaling Pathway: The binding of a growth factor (e.g., EGF) to its receptor tyrosine kinase (e.g., EGFR) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, such as those in the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes cell proliferation and survival.[21]

TK_Pathway Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS Nicotinonitriles Substituted Nicotinonitriles Nicotinonitriles->RTK Inhibition of Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Caption: Tyrosine Kinase Signaling Pathway and Inhibition by Nicotinonitriles.

IV. In Vivo Evaluation of Anticancer Efficacy

Promising compounds identified from in vitro screening should be further evaluated in in vivo models to assess their therapeutic potential in a more complex biological system.[22] The subcutaneous xenograft model is a widely used preclinical model for this purpose.[23]

Protocol 6: Subcutaneous Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, can enhance tumor take rate)

  • Substituted nicotinonitrile compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during their exponential growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1 x 10⁷ to 1 x 10⁸ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[24]

  • Treatment Administration: Administer the substituted nicotinonitrile compound and the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will depend on the pharmacokinetic properties of the compound.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

V. Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the nicotinonitrile scaffold is essential for optimizing anticancer activity. SAR studies help to identify the chemical moieties that are crucial for the desired biological effect.

Key Considerations for SAR:

  • Substituents on the phenyl rings: The nature and position of substituents on any aryl groups of the nicotinonitrile derivative can significantly impact activity. Electron-withdrawing or electron-donating groups, as well as their steric properties, can influence binding to the target protein.

  • Lipophilicity: As demonstrated by the enhanced activity of 2-chloro derivatives compared to their 2-oxo counterparts, lipophilicity can play a crucial role in cell permeability and target engagement.[6]

  • Fusion of other heterocyclic rings: Fusing other ring systems to the nicotinonitrile core can introduce new interaction points with the biological target and modulate the overall properties of the molecule.

Data Presentation:

Summarize all quantitative data from in vitro and in vivo studies in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Substituted Nicotinonitriles (IC₅₀ in µM)

CompoundMCF-7HepG2A549PC-3
Nicotinonitrile A5.27.815.14.5
Nicotinonitrile B2.13.58.91.8
Doxorubicin0.81.21.50.9

Table 2: In Vivo Efficacy of Nicotinonitrile B in a PC-3 Xenograft Model

Treatment GroupAverage Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Nicotinonitrile B (50 mg/kg)450 ± 8064

VI. Conclusion and Future Directions

Substituted nicotinonitriles represent a versatile and promising class of compounds for the development of novel anticancer agents. The protocols and insights provided in this guide offer a robust framework for their synthesis, in vitro and in vivo evaluation, and mechanistic elucidation. Future research should focus on optimizing the SAR to enhance potency and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance.

VII. References

  • El-sayed, H. A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 69-76.

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Scribd. (n.d.). Apoptosis Detection Protocol. Retrieved from [Link]

  • El-Sayed, H. A. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2368-2376.

  • Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

  • Ali, M. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19785-19803.

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 2(10), 6951-6962.

  • Shawky, A. M., et al. (2020). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Medicinal Chemistry, 16(7), 998-1013.

  • ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Retrieved from [Link]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261-267.

  • Niu, T., et al. (2021). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 21(5), 385.

  • Elmaaty, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(4), 3845-3857.

  • Frontiers. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Retrieved from: [Link]

  • JoVE. (2023). Drug Screening of patient derived Tumor Xenografts. Retrieved from [Link]

  • Journal of Cancer Prevention. (2018). PIM Kinase as an Executional Target in Cancer. Retrieved from: [Link]

  • MDPI. (2017). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from: [Link]

  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Huang, L., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1045330.

  • AACR Journals. (2019). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Retrieved from: [Link]

  • The Journal of Clinical Investigation. (2008). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Retrieved from [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Santarpia, L., et al. (2016). PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. Oncotarget, 7(44), 71653-71668.

  • Onco'Zine. (2018). Mechanisms, Monitoring, and Management of Tyrosine Kinase Inhibitors Associated Cardiovascular Toxicities. Retrieved from: [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

Sources

Application Note: Cytotoxicity Profiling of 2-(Methylthio)nicotinonitrile Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

2-(Methylthio)nicotinonitrile derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and antiviral properties [1, 2]. These compounds often target specific kinases (e.g., EGFR) or tubulin polymerization [3]. However, their structural characteristics—specifically the hydrophobic nicotinonitrile core and the lipophilic methylthio moiety—present distinct challenges in in vitro assays.

Standard MTT protocols often fail with these derivatives due to two primary artifacts:

  • Precipitation: The compounds are prone to "crashing out" of aqueous media at high concentrations, forming micro-crystals that scatter light and artificially inflate absorbance readings.

  • Abiotic Reduction: Certain electron-rich nitrogen heterocycles can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cellular metabolism, yielding false-negative toxicity data (i.e., the compound appears less toxic than it is) [4].

This guide provides a validated, self-correcting protocol designed to eliminate these biases.

Reagent Preparation & Compound Handling[1][2][3]

Stock Solution Strategy

Direct dissolution in cell culture media is strictly prohibited for this chemical class.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), sterile-filtered.

  • Concentration: Prepare a 20 mM or 50 mM master stock. This high concentration ensures that the final DMSO volume in the assay well remains negligible (< 0.5%).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Serial Dilution (The "Intermediate Plate" Method)

To prevent precipitation shock when adding the hydrophobic compound to the cells, use an intermediate dilution step.

Table 1: Dilution Scheme for a 100 µM Top Concentration

StepSourceSolventFinal Conc.[1][2][3][4][5]DMSO %
Master Stock 20 mM Compound100% DMSO20 mM100%
Intermediate 5 µL Master Stock + 995 µL MediaCulture Media100 µM0.5%
Assay Well Add 100 µL Intermediate to cells(Cells in 100µL)50 µM 0.25%

Note: This method ensures the final DMSO concentration on cells is 0.25%, well below the toxicity threshold for most cell lines (HepG2, MCF-7, HeLa) [5].

Experimental Protocol: MTT Assay

Workflow Visualization

The following diagram outlines the critical path, including the mandatory "Compound Blank" control often skipped in standard protocols.

MTT_Workflow Seed Day 0: Cell Seeding (5k-10k cells/well) Treat Day 1: Compound Treatment (Serial Dilutions) Seed->Treat  Attachment (24h)   Incubate Incubation (24h / 48h / 72h) Treat->Incubate MTT_Add Add MTT Reagent (0.5 mg/mL, 4h) Incubate->MTT_Add Solubilize Solubilization (100% DMSO) MTT_Add->Solubilize  Remove Media   Read Read Absorbance (570 nm) Solubilize->Read

Figure 1: Optimized MTT workflow for hydrophobic nicotinonitrile derivatives.

Step-by-Step Methodology

Phase 1: Seeding (Day 0)

  • Harvest cells in the exponential growth phase.[6]

  • Seed 5,000–10,000 cells/well in 100 µL of complete media into a 96-well plate.

    • Crucial: Leave the peripheral wells (edges) empty or filled with PBS to prevent the "edge effect" (evaporation).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (Day 1)

  • Prepare the Intermediate Dilutions (as per Table 1).

  • Aspirate old media carefully (or add 2x concentration on top if cells are loosely adherent).

  • Add 100 µL of compound-containing media to designated wells.

  • Mandatory Controls:

    • VC (Vehicle Control): Cells + Media + 0.25% DMSO (Normalized to 100% Viability).

    • PC (Positive Control): Cells + Standard drug (e.g., Doxorubicin).

    • CB (Compound Blank): Media + Compound (Highest Conc.) + NO CELLS . (Checks for chemical interference).

    • B (Blank): Media only (Background subtraction).

Phase 3: Development (Day 2/3)

  • After the desired incubation (typically 48h), add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the media.[6] Do not disturb the crystal layer.

    • Add 100 µL of 100% DMSO to each well.

    • Why DMSO? Acidified isopropanol is often used, but for this compound derivatives, DMSO is superior because it ensures both the formazan and any precipitated drug are fully dissolved, preventing light scattering errors.

  • Agitate on a plate shaker for 10 minutes.

Phase 4: Quantification

  • Measure absorbance at 570 nm (Signal).

  • Measure reference absorbance at 630 nm (Background/Noise).

  • Calculate

    
    .
    

Data Analysis & Interpretation

Calculation Logic

Viability is calculated relative to the Vehicle Control (VC), not the media blank.



The "Self-Validating" Check

Before calculating IC50, check the Compound Blank (CB) wells.

  • If

    
     by more than 10%: The compound is chemically reducing MTT or precipitating.
    
  • Correction: You must subtract the

    
     value from the corresponding treatment wells before calculating viability.
    
Troubleshooting Decision Tree

Troubleshooting Start High Absorbance in Treated Wells? CheckMicroscope Microscopic Inspection (Before Solubilization) Start->CheckMicroscope Crystals Are there crystals OUTSIDE cells? CheckMicroscope->Crystals Color Is the media colored (Yellow/Orange)? Crystals->Color No Precipitation Issue: Drug Precipitation Action: Reduce Conc. or Increase DMSO slightly Crystals->Precipitation Yes (Needle-like) Interference Issue: Chemical Interference Action: Use 'Compound Blank' subtraction Color->Interference Yes Valid Result Valid (Cellular Reduction) Color->Valid No

Figure 2: Logic flow for distinguishing true viability from compound interference.

References

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Source: European Journal of Medicinal Chemistry (via PubMed Central). Context: Establishes the synthesis and antiviral/antimicrobial baseline for this scaffold. URL:[Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties. Source: Molecules (via PubMed Central). Context: Provides specific IC50 data (HepG2, HeLa) and validates the MTT method for this specific pharmacophore. URL:[Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Source: MedChemComm (RSC). Context: Discusses the tubulin-targeting mechanism and lipophilicity challenges of acrylonitrile derivatives. URL:[Link]

  • Interference of Phenylethanoid Glycosides and Heterocycles with the MTT Assay. Source: Molecules.[2][3][5][7][8][9][10][11] Context: Details the mechanism of abiotic MTT reduction by redox-active compounds. URL:[Link]

  • DMSO usage in cell culture: Considerations and Limits. Source: Protocol Online / LifeTein. Context: Validates the 0.1% - 0.5% DMSO safety threshold for mammalian cell lines. URL:[Link]

Sources

Application Note: 2-(Methylthio)nicotinonitrile in Click Chemistry & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the application of 2-(Methylthio)nicotinonitrile (CAS: 54608-52-5) in "Click Chemistry" workflows. It focuses on two distinct methodologies: (1) utilizing the nitrile group as a direct participant in [3+2] cycloadditions to form bioisosteres, and (2) exploiting the methylthio group as a displaceable handle to introduce bioorthogonal tags (alkynes/azides).

Executive Summary

This compound is a bifunctional pyridine scaffold characterized by a highly electrophilic C2 center (activated by the electron-withdrawing nitrile at C3) and a reactive nitrile group. In drug discovery, this molecule is valuable for two primary "click" applications:

  • Tetrazole Bioisostere Synthesis: Direct conversion of the nitrile to a 5-substituted tetrazole via inorganic click chemistry (azide-nitrile cycloaddition).

  • Click-Handle Installation: Nucleophilic aromatic substitution (

    
    ) of the methylthio group with alkynyl- or azido-amines to enable downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
    

Chemical Architecture & Reactivity Profile

The molecule presents a "Push-Pull" electronic system that dictates its reactivity.

  • The Nitrile (C3-CN): Acts as an electron-withdrawing group (EWG), activating the pyridine ring. It is the primary site for [3+2] cycloaddition with azides.

  • The Methylthio Group (C2-SMe): A pseudo-halogen leaving group. While less reactive than a chloride, the adjacent nitrile group lowers the activation energy for nucleophilic displacement (

    
    ) by amines or hydrazines.
    
Reactivity Landscape Diagram

ReactivityLandscape Scaffold This compound Tetrazole 5-(2-methylthio-3-pyridyl)tetrazole (Bioisostere) Scaffold->Tetrazole [3+2] Cycloaddition (Pathway A) AlkyneScaffold 2-(Propargylamino)nicotinonitrile (CuAAC Precursor) Scaffold->AlkyneScaffold SnAr Displacement (Pathway B) Azide Sodium Azide (NaN3) Azide->Tetrazole Amine Propargylamine (Click Handle) Amine->AlkyneScaffold

Figure 1: Divergent synthetic pathways. Pathway A utilizes the nitrile for tetrazole formation.[1][2][3][4][5] Pathway B displaces the sulfur to install an alkyne handle.

Protocol A: Synthesis of Tetrazole Bioisosteres

Objective: Convert the nitrile group into a 1,5-disubstituted tetrazole. Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability.

Mechanism

The reaction proceeds via a [3+2] cycloaddition.[2] The nitrile is activated by a Lewis acid (ZnBr2 or NH4Cl), facilitating the attack of the azide anion.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.5 - 2.0 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq) or Ammonium Chloride (
    
    
    
    ) (1.0 eq)
  • Solvent: DMF (Anhydrous) or NMP

  • Workup: HCl (1N), Ethyl Acetate

Step-by-Step Protocol
  • Preparation: In a pressure-rated vial (microwave compatible), dissolve this compound (1 mmol, 150 mg) in anhydrous DMF (3 mL).

  • Activation: Add

    
     (1 mmol, 225 mg) and 
    
    
    
    (1.5 mmol, 97 mg). Note: ZnBr2 is preferred over NH4Cl for sterically crowded or electron-deficient nitriles as it acts as a stronger Lewis acid.
  • Reaction:

    • Method A (Thermal): Heat to 110°C for 12-24 hours.

    • Method B (Microwave - Recommended): Heat to 140°C for 30 minutes.

  • Quenching: Cool the mixture to room temperature. Slowly add 1N HCl (5 mL) to protonate the tetrazolate anion (Caution: Hydrazoic acid

    
     evolution is possible; perform in a fume hood).
    
  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layer with water and brine. Dry over

    
     and concentrate.
    
  • Purification: The product is often pure enough for use. If necessary, recrystallize from Ethanol/Water.

Key Data Points:

Parameter Value Note
Typical Yield 75-85% Higher yields with Microwave irradiation
Reaction Time 30 min (MW) vs 18h (Thermal) MW significantly reduces degradation

| Bioisostere pKa | ~4.5 - 5.0 | Similar to carboxylic acid (pKa ~4.[6]5) |

Protocol B: Installing Click Handles via

Objective: Replace the methylthio group with an alkyne-bearing amine (e.g., propargylamine) to create a scaffold ready for CuAAC conjugation with azido-labeled proteins or fluorophores.

Mechanism

The electron-poor pyridine ring undergoes Nucleophilic Aromatic Substitution (


). The reaction is second-order, dependent on the concentration of both the amine and the pyridine.
Reaction Scheme Diagram

SnArMechanism Step1 Reactants: 2-(SMe)-3-CN-Pyridine + Propargylamine Transition Meisenheimer-like Complex (Tetrahedral Intermediate) Step1->Transition Nucleophilic Attack (Rate Limiting) Product Product: 2-(Propargylamino)nicotinonitrile + MeSH Transition->Product Elimination of -SMe

Figure 2:


 mechanism. The electronegative nitrile at C3 stabilizes the anionic intermediate, facilitating the displacement of the methylthio group.
Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Propargylamine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Scavenges the acidic thiol byproduct.

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Protocol
  • Setup: Dissolve this compound (1 mmol) in Ethanol (5 mL).

  • Addition: Add Propargylamine (1.2 mmol) and DIPEA (2.0 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (the starting material is less polar than the amino-product).

    • Tip: If reaction is sluggish, use a sealed tube at 100°C.

  • Workup: Concentrate the solvent under vacuum. The residue will smell of methanethiol (rotten cabbage); use bleach to neutralize glassware.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The product, 2-(prop-2-yn-1-ylamino)nicotinonitrile, is a stable solid ready for click chemistry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Tetrazole) Incomplete activation of nitrileSwitch from

to

or increase temperature.
Side Products (

)
Oxidation of SMe to SulfoxideEnsure solvents are degassed. Sulfoxides are better leaving groups but can lead to hydrolysis side products.
"Rotten" Smell Release of Methanethiol (MeSH)Trap the reaction vent in a bleach solution (sodium hypochlorite) to oxidize MeSH to odorless sulfonate.

References

  • Himo, F., et al. (2005).[7] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Reactivity." Journal of the American Chemical Society. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. [Link]

  • Litak, P. T., & Kauffman, G. S. (2004). "Nucleophilic Aromatic Substitution of 2-Halopyridines." Journal of Heterocyclic Chemistry. [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven advice to troubleshoot and optimize your experimental outcomes.

I. Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most prevalent and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the nicotinonitrile ring by a methylthiolate nucleophile. The cyano group at the 3-position plays a crucial role as an electron-withdrawing group, activating the aromatic ring for nucleophilic attack.[1][2][3][4]

Reaction Workflow

The general workflow for this synthesis is outlined below.

Synthesis_Workflow 2-Chloronicotinonitrile 2-Chloronicotinonitrile Reaction_Vessel Reaction_Vessel 2-Chloronicotinonitrile->Reaction_Vessel Starting Material Sodium_Thiomethoxide Sodium_Thiomethoxide Sodium_Thiomethoxide->Reaction_Vessel Nucleophile Workup Workup Reaction_Vessel->Workup Crude Mixture Purification Purification Workup->Purification Extracted Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am observing very low to no formation of the desired this compound. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can stem from several factors related to the reactants, reaction conditions, or the presence of inhibitors.

Root Cause Analysis & Solutions:

  • Poor Quality of Starting Materials:

    • 2-Chloronicotinonitrile: The purity of this starting material is critical. Impurities can interfere with the reaction. It is advisable to check the purity by NMR or GC-MS and recrystallize if necessary.[5]

    • Sodium Thiomethoxide (NaSMe): This reagent is highly hygroscopic and susceptible to oxidation. Exposure to moisture or air can lead to the formation of sodium methoxide and dimethyl disulfide, respectively, which will not participate in the desired reaction.

      • Recommendation: Use freshly opened, high-purity sodium thiomethoxide. If the quality is uncertain, it is recommended to prepare it fresh by reacting sodium metal with methanol followed by the addition of methanethiol.

  • Inappropriate Solvent:

    • The choice of solvent is crucial for SNAr reactions. The solvent must be aprotic to avoid protonating the nucleophile and should be able to dissolve the reactants.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they are polar aprotic solvents that can facilitate the reaction.

  • Suboptimal Reaction Temperature:

    • SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: If you are running the reaction at room temperature, gradually increase the temperature to 50-80 °C and monitor the reaction progress by TLC or LC-MS.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Purity of Starting Materials (2-Chloronicotinonitrile & NaSMe) start->check_reagents check_solvent Is the Solvent Anhydrous and Polar Aprotic (e.g., DMF, DMSO)? check_reagents->check_solvent Reagents OK check_temp Is the Reaction Temperature Adequate (e.g., 50-80 °C)? check_solvent->check_temp Yes optimize Systematically Optimize Conditions: - Temperature Gradient - Solvent Screen - Reagent Stoichiometry check_solvent->optimize No, Change Solvent check_temp->optimize Yes check_temp->optimize No, Increase Temp success Improved Yield optimize->success Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Water Quench & Extraction) crude->workup chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate Gradient) workup->chromatography recrystallization Recrystallization (e.g., Ethanol/Water) chromatography->recrystallization If solid & >95% pure pure_product Pure this compound chromatography->pure_product If oil or sufficiently pure recrystallization->pure_product

Sources

Removal of unreacted starting material from 2-(Methylthio)nicotinonitrile

[1][2]

Status: Operational Ticket ID: CHEM-PUR-2MTN Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

This technical guide addresses the purification of 2-(Methylthio)nicotinonitrile (2-MTN), a critical intermediate in the synthesis of herbicides and kinase inhibitors. The primary challenge in isolating high-purity 2-MTN is the removal of unreacted starting materials—specifically 2-mercaptonicotinonitrile (2-MN) or 2-chloronicotinonitrile (2-CN), depending on your synthetic route.[1][2]

This guide moves beyond standard textbook procedures, offering chemically grounded, self-validating protocols designed to exploit the specific physicochemical differences between the product and its precursors.

Module 1: Diagnostic Matrix

Identify your impurity profile before selecting a protocol.[1]

Synthetic Route UsedLikely Impurity (Starting Material)Chemical Nature of ImpurityRecommended Protocol
Methylation (MeI/DMS + Base)2-Mercaptonicotinonitrile (Thiol/Thione)Acidic (pKa ~7–8).[1][2] Exists in thione-thiol equilibrium.[1][2] Soluble in aqueous base.[1]Protocol A (Chemical Scavenging)
SnAr Substitution (NaSMe)2-Chloronicotinonitrile Neutral .[1][2] Lipophilic.[1][2] Similar polarity to product.Protocol B (Solubility Differential)
Any Route N-Methylated Isomer (Byproduct)Polar .[1][2] Pyridone-like character.Protocol C (Chromatography/Trituration)

Module 2: Chemical Scavenging (Removal of Thiol/Thione)

Applicable for: Unreacted 2-mercaptonicotinonitrile.[1][2]

The Science (Causality)

The separation relies on the acidity difference between the starting material and the product.

  • The Impurity: 2-Mercaptonicotinonitrile possesses a thioamide/thiol proton rendered significantly acidic (pKa < 9) by the electron-withdrawing nitrile group and the pyridine ring. It deprotonates in weak to moderate base to form a water-soluble thiolate anion.[1][2]

  • The Product: this compound is a thioether.[1] It lacks acidic protons and remains neutral (lipophilic) in basic conditions.[1]

Protocol A: The pH-Swing Extraction

Standard Yield Recovery: >90%[2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude solid.[1][2]

  • The Scavenger Wash:

    • Wash the organic phase twice with 10% w/v aqueous Sodium Carbonate (Na₂CO₃) or 0.5 M NaOH .[1]

    • Mechanism:[1][3][4][5] The base deprotonates the unreacted thiol (SM), forcing it into the aqueous layer as the sodium salt.

    • Visual Check: The aqueous layer may turn yellow/orange due to the thiolate anion.

  • Validation Step (Self-Check):

    • Take a 1 mL aliquot of the organic layer. Spot it on a TLC plate against the starting material.

    • Success: The spot corresponding to the polar starting material (lower R_f) should be absent.

  • Workup:

    • Wash the organic layer once with Brine (sat.[1] NaCl) to remove residual base and water.[1]

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .[1]

    • Concentrate in vacuo.[1]

Workflow Visualization

ExtractionLogiccluster_separationPhase SeparationStartCrude Mixture(Product + Unreacted Thiol)SolventDissolve in EtOAc/DCMStart->SolventWashWash with 10% Na2CO3 (aq)Solvent->WashOrgLayerOrganic Layer(Neutral Thioether Product)Wash->OrgLayerRetains ProductAqLayerAqueous Layer(Thiolate Salt of SM)Wash->AqLayerRemoves ImpurityValidationTLC Validation(Check for disappearance of low Rf spot)OrgLayer->ValidationValidation->WashFail (Repeat Wash)FinalConcentrate & Dry(Pure 2-MTN)Validation->FinalPass

Figure 1: Logic flow for the removal of acidic thiol impurities via basic extraction.

Module 3: Physical Separation (Removal of Chloride)

Applicable for: Unreacted 2-chloronicotinonitrile.[1][2]

The Science (Causality)

If you synthesized 2-MTN via nucleophilic aromatic substitution (SnAr) using 2-chloronicotinonitrile, an acid/base wash will not work effectively because the chloride starting material is also neutral.[1] You must rely on Solubility Differentials .

  • The Product: 2-MTN often crystallizes well from alcoholic solvents due to the planar pyridine ring stacking.

  • The Impurity: 2-Chloronicotinonitrile has a different solubility profile.[2] While both are soluble in DCM, their saturation points in Ethanol/Water mixtures differ.[1]

Protocol B: Recrystallization

Purity Target: >98%

  • Solvent Selection: Use Ethanol (EtOH) or an EtOH/Water mixture.[1]

  • Dissolution:

    • Heat the crude solid in minimum boiling Ethanol until dissolved.

    • Note: If the solution is dark, treat with activated charcoal for 5 minutes and filter while hot.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[4]

    • If no crystals form, add Water dropwise (acting as an anti-solvent) until slight turbidity persists, then cool to 0–4°C.[1]

  • Filtration:

    • Filter the crystals and wash with cold aqueous ethanol (1:1).

    • Mechanism:[1][3][4][5] The chloride impurity (if present in low amounts) tends to remain in the mother liquor.

Module 4: Troubleshooting & FAQs

Q1: I smell a strong garlic/sulfur odor even after workup. Is my product impure?

A: Not necessarily, but it indicates trace volatiles.[1]

  • Cause: The odor is likely due to trace Dimethyl Sulfide (DMS) or Methanethiol byproducts generated during methylation, or residual sulfur-containing starting material.[1]

  • Fix: These are highly volatile.[1][2] High-vacuum drying (lyophilization or vac-oven at 40°C) usually removes them.[1][2] If the smell persists, a wash with dilute Sodium Hypochlorite (Bleach) can oxidize the odorous sulfur species, but proceed with caution to avoid oxidizing your thioether product to a sulfoxide. Protocol A is safer.[1][2]

Q2: My product is an oil, but literature says it should be a solid.

A: This is a classic "Solvent Trap" issue.

  • Cause: 2-MTN can hold onto solvents like DCM or Toluene tenaciously, preventing crystal lattice formation.[1][2] Alternatively, the presence of the N-methylated isomer (a common byproduct if soft nucleophile conditions weren't strictly maintained) disrupts crystallization.

  • Fix:

    • Triturate the oil with n-Hexane or Pentane .[1][2] Scratch the flask sides with a glass rod to induce nucleation.

    • Check NMR.[1][2] If you see two sets of methyl peaks, you have the N-methyl isomer. You will need column chromatography (Silica gel; 10-30% EtOAc in Hexanes).[1][2]

Q3: Why did my yield drop after the Na2CO3 wash?

A: Check your pH and phase separation.

  • Cause: While 2-MTN is stable in base, extremely vigorous shaking with high concentrations of base can sometimes form emulsions, trapping the product.

  • Fix: Use Brine to break the emulsion. Ensure you re-extract the aqueous layer once with DCM to recover any mechanically trapped product.

References

  • Synthesis of Nicotinonitrile Derivatives

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.706 (1963).[1]

    • Relevance: Establishes baseline solubility and handling for nicotinonitrile scaffolds.
    • URL:[1]

  • Purification of 2-Chloro-4-methylnicotinonitrile (Analogous Chemistry)

    • Source: Patent CN103508945A.[1][2]

    • Relevance: Demonstrates the use of crystallization and aqueous quenching for chloro-nicotinonitrile deriv
    • URL:[1][2]

  • Acidity of Pyridine-Thiols (pKa Data)

    • Source: IUPAC Dissociation Constants & PubChem Data for 2-Mercaptopyridine.[1][2]

    • Relevance: Validates the pKa (~7-8 range implied) for the base-wash protocol (Protocol A).
    • URL:[1][2]

  • Solubility of Nicotinic Acid Derivatives

    • Source:Physical Chemistry Research, Vol. 12, No. 1, 33-45 (2024).[1][2]

    • Relevance: Supports the use of Ethanol/Water systems for crystallization (Protocol B).[1]

    • URL:[1]

For further assistance, please contact the synthesis support team with your batch number and current 1H-NMR spectra.

Scale-Up Support Hub: 2-(Methylthio)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Process Chemist: Dr. A. Vance Subject: Technical Guide for Kilogram-Scale Synthesis via SNAr Displacement

Executive Summary & Core Directive

Welcome to the Scale-Up Support Hub. You are likely transitioning from gram-scale medicinal chemistry to kilogram-scale process development. The synthesis of 2-(Methylthio)nicotinonitrile (CAS: 94646-64-9) is chemically straightforward but operationally hazardous due to the generation of methanethiol (MeSH) and highly exothermic steps.

The Golden Rule of this Chemistry: Respect the Sulfur. At scale, the odor threshold of methanethiol (0.002 ppm) means even a micro-leak is a facility evacuation event. Your primary engineering control is not the reactor, but the scrubber system.

Critical Safety Architecture: The Scrubber System

Before opening a single reagent bottle, you must validate your exhaust management. Standard fume hoods are insufficient for kilogram-scale thiolation.

The "Double-Trap" Protocol: Do not rely on a single bleach trap. Use a redundant oxidative scrubbing system to neutralize methanethiol gas evolved during the reaction and quench.

ScrubberSystem Reactor Reactor (N2 Sweep) Trap1 Trap 1: 10% NaOH (Captures acidic MeSH) Reactor->Trap1 Gas Stream Trap2 Trap 2: 10-15% NaOCl (Bleach) (Oxidizes Sulfides) Trap1->Trap2 Scrubbed Stream Vent Facility Exhaust Trap2->Vent Clean Air

Figure 1: Mandatory oxidative scrubber configuration. Trap 1 maintains high pH to keep MeSH ionized; Trap 2 oxidizes it to sulfonate/sulfate.

Reaction Module: SNAr Displacement

Route: Nucleophilic Aromatic Substitution of 2-chloronicotinonitrile with Sodium Thiomethoxide.

The Chemistry

The nitrile group at the C3 position strongly withdraws electrons, activating the C2-chlorine for displacement. This reaction is exothermic .

Reaction Scheme: 2-Chloronicotinonitrile + NaSMe → this compound + NaCl

Step-by-Step Process Guide (1.0 kg Scale Basis)

Reagents:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Sodium Thiomethoxide (NaSMe) (1.1 eq) - Prefer 21% aqueous solution or solid.

  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH). Note: Avoid DMF/DMSO at this scale to simplify workup.

Protocol:

  • Reactor Setup: Charge 2-Chloronicotinonitrile (1.0 kg) and THF (5 L) into the reactor. Cool to 0–5°C .[1]

    • Why? Starting cold buffers the heat spike from the alkoxide/thiolate addition.

  • Reagent Addition: Add NaSMe (solid or solution) portion-wise over 2 hours.

    • Control Point: Maintain internal temperature < 15°C .[1]

    • Risk:[2][3][4] Rapid addition causes a thermal runaway, potentially hydrolyzing the nitrile group to an amide (2-(methylthio)nicotinamide).

  • Reaction Phase: Allow the mixture to warm to 20–25°C. Stir for 4–6 hours.

    • Monitoring: HPLC should show < 0.5% starting material.

  • Quench: Cool to 10°C. Slowly add Water (5 L).

    • Odor Alert: This step often releases trapped MeSH pockets. Ensure N2 sweep is active.

ReactionWorkflow Start Start: 2-Cl-Nicotinonitrile in THF/MeOH Cool Cool to 0-5°C Start->Cool Add Slow Addition of NaSMe (T < 15°C) Cool->Add Exotherm Risk Monitor Monitor HPLC (Target: <0.5% SM) Add->Monitor Quench Quench with Water (Precipitation) Monitor->Quench Complete

Figure 2: Process flow emphasizing thermal control points during reagent addition.

Troubleshooting & FAQ

Q: The reaction mixture turned dark/black. Is the batch lost?

  • Likely Cause: Oxidation of excess thiolate to disulfides or polymerization of trace impurities.

  • Solution: This is often cosmetic. Proceed to workup. If the product color is affected, a charcoal filtration (activated carbon) step during recrystallization is highly effective.

Q: I see a new impurity at RRT 0.85 (HPLC). What is it?

  • Diagnosis: Likely 2-methoxynicotinonitrile .

  • Root Cause: If you used NaSMe in Methanol, methoxide (NaOMe) can compete with thiomethoxide if the NaSMe quality is poor (contains NaOH/NaOMe) or if the temperature was too high.

  • Fix: Use THF as solvent or ensure NaSMe is high purity. Keep temp < 20°C.

Q: The filtration is extremely slow (clogging).

  • Diagnosis: Fine NaCl salts or amorphous product precipitation.

  • Fix: Heat the quenched mixture to 50°C to ripen the crystals (Ostwald ripening), then cool slowly to 0°C before filtering.

Impurity Profile Table
ImpurityStructure/OriginCauseMitigation
Hydrolysis Product 2-(Methylthio)nicotinamideHigh pH + Water + HeatKeep temp < 15°C during quench; Avoid prolonged stirring at high pH.
Dimer Disulfide linkageAir oxidation of excess NaSMeMaintain strict N2 blanket; Use only 1.05–1.1 eq of NaSMe.
O-Alkylated 2-MethoxynicotinonitrileCompetition from MeOH solventSwitch solvent to THF or Acetone; Lower reaction temp.

Workup & Isolation (The "Clean" Phase)

Avoid extraction with DCM/Ethyl Acetate if possible to minimize solvent waste and odor exposure.

Precipitation Method (Recommended):

  • After the water quench (Step 4 above), the product often precipitates as a solid due to low water solubility.

  • Filtration: Filter the slurry.

  • Wash: Wash the cake with 10% Bleach solution (to kill surface odor) followed immediately by copious Water.

    • Critical: The bleach wash must be brief to avoid oxidizing the sulfide sulfur to a sulfoxide.

  • Drying: Vacuum oven at 40°C.

Recrystallization (Polishing):

  • Solvent: Ethanol/Water (8:2).

  • Dissolve at 60°C, cool to 5°C. Yields high-purity crystalline needles.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733237, this compound. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloroisonicotinonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution. (Contextual grounding for SNAr mechanism). Retrieved from [Link]

  • BioAir Solutions. (n.d.). Effective mercaptans odor control. (Grounding for scrubber protocols). Retrieved from [Link]

Disclaimer: This guide is for professional use only. Always consult your facility's EHS department before scaling up sulfur chemistry.

Sources

Optimizing solvent and temperature for 2-(Methylthio)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MTNN-OPT-001 Subject: Optimization of Solvent & Temperature for S-Methylation of 2-Mercaptonicotinonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You are likely attempting to synthesize 2-(methylthio)nicotinonitrile (CAS: 219766-02-6) via the alkylation of 2-mercaptonicotinonitrile (also known as 2-cyano-3-pyridinethiol).

The Critical Challenge: The starting material is an ambident nucleophile . It exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. Upon deprotonation, the negative charge is delocalized between the Sulfur and the Ring Nitrogen.

  • Goal: S-alkylation (Soft nucleophile attacking soft electrophile).

  • Risk: N-alkylation (Hard nucleophile attack) or Nitrile Hydrolysis (Side reaction).

This guide provides a self-validating protocol to maximize S-regioselectivity and suppress byproduct formation.

Standard Operating Procedure (SOP)

Use this baseline protocol before attempting to troubleshoot.

The "Golden Path" Protocol
  • Substrate: 2-Mercaptonicotinonitrile (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq) [Note: Dimethyl sulfate is a valid alternative but requires more vigorous quenching]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq, anhydrous, finely ground)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for scale-up >10g)

  • Temperature:

    
     to 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Charge reaction vessel with 2-Mercaptonicotinonitrile and Solvent (10 mL/g).

  • Deprotonation: Add

    
    . Stir for 15 minutes at Room Temperature (RT). Observation: Suspension may change color (yellow to orange) as the thiolate anion forms.
    
  • Addition: Add MeI dropwise over 10 minutes. Exotherm Warning: Mild exotherm may occur.

  • Reaction: Stir at

    
      for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Product (

      
      ) should appear; SM (
      
      
      
      ) should disappear.
  • Workup:

    • If Acetone: Filter off inorganic salts. Concentrate filtrate.

    • If DMF: Pour into ice-water (5x volume). Precipitate forms. Filter and wash with water.

Optimization Matrix: Solvent & Temperature

The choice of solvent dictates the reaction mechanism (SN2) and the "tightness" of the ion pair, which influences regioselectivity.

Representative Optimization Data
SolventDielectric Constant (

)
Solubility of Base (

)
Reaction RateS- vs N-SelectivityPrimary Risk
Acetone 20.7Low (Heterogeneous)ModerateHigh (>98:2) Incomplete conversion if stirring is poor.
DMF 36.7ModerateFast High (95:5)Difficult solvent removal; potential thermal runaway.
Ethanol 24.5LowSlowModerate (90:10)Solvolysis/Hydrolysis of nitrile; H-bonding shields S-nucleophile.
THF 7.5Very LowVery SlowHighReaction stalls; requires stronger base (NaH).
Temperature Impact Analysis
  • 
    :  Kinetic control. Reduces N-alkylation but significantly slows the reaction due to poor solubility of the thione precursor.
    
  • 
     (Optimal):  Balances rate and selectivity. The S-center is a "softer" nucleophile and reacts readily with MeI (soft electrophile) under mild conditions.
    
  • 
     (Reflux): DANGER ZONE. 
    
    • Increases N-methylation (Thermodynamic product).

    • Promotes hydrolysis of the nitrile (

      
      ) to the amide (
      
      
      
      ) or acid, especially if moisture is present.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical decision points in the synthesis.

ReactionPathway cluster_conditions Optimization Zone Start 2-Mercaptonicotinonitrile (Thione Form) Intermediate Thiolate Anion (Resonance Hybrid) Start->Intermediate Base (K2CO3) Deprotonation Product This compound (Target: S-Alkylation) Intermediate->Product MeI, Polar Aprotic Solvent (Kinetic Control, Soft-Soft) SideProduct1 N-Methylated Isomer (Impurity) Intermediate->SideProduct1 High Temp or Hard Electrophile SideProduct2 Nicotinamide Derivative (Hydrolysis Impurity) Product->SideProduct2 H2O / High Temp / Strong Base (Over-reaction)

Figure 1: Reaction pathway showing the divergence between the desired S-alkylation and potential N-alkylation or hydrolysis side reactions.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see starting material on the TLC. What happened?

  • Diagnosis: This is likely a solubility or agitation issue . In Acetone/K2CO3, the base is solid. The reaction occurs on the surface of the K2CO3 particles.

  • Fix:

    • Ensure K2CO3 is finely ground (powder, not granular).

    • Increase agitation (RPM).

    • Switch solvent to DMF (Dimethylformamide). DMF dissolves the organic substrate completely and partially solvates the potassium cation, creating a "naked" thiolate anion that is much more reactive.

Q2: I see a new spot just below my product on TLC. Is it the N-methyl isomer?

  • Diagnosis: Yes, or the hydrolysis product.

    • N-Methyl isomer: Usually more polar than the S-methyl product.

    • Amide (Hydrolysis): significantly more polar (much lower Rf).

  • Fix: Check your temperature. If you heated the reaction to reflux to "speed it up," you likely pushed the equilibrium toward the thermodynamic N-product or hydrolyzed the nitrile. Repeat at Room Temperature .

Q3: The product is an oil, but literature says it should be a solid. Why?

  • Diagnosis: Residual solvent (DMF) or impurities (N-methyl isomer) preventing crystallization.

  • Fix:

    • DMF Removal: Wash the organic layer (EtOAc) thoroughly with LiCl (5% aq) or brine to pull out DMF.

    • Recrystallization: Dissolve the crude oil in a minimum amount of hot Ethanol or Isopropanol and let it cool slowly. S-alkylated pyridines generally crystallize well.

Q4: Can I use MeOH or EtOH as the solvent?

  • Technical Insight: You can, but it is not optimal. Protic solvents (alcohols) form hydrogen bonds with the thiolate sulfur (

    
    ). This "cages" the nucleophile, reducing its reactivity and requiring higher temperatures to proceed, which in turn risks nitrile hydrolysis. Stick to Acetone or DMF. 
    

Advanced Troubleshooting Logic Tree

Use this flow to diagnose specific failure modes in your experiment.

TroubleshootingTree Problem Identify Issue LowYield Low Yield / SM Remaining Problem->LowYield Impurity High Impurity Profile Problem->Impurity CheckSolvent Using Acetone? LowYield->CheckSolvent CheckTemp Temp > 50°C? Impurity->CheckTemp CheckBase Is Base Ground? CheckSolvent->CheckBase Yes SwitchDMF Action: Switch to DMF CheckSolvent->SwitchDMF No (using EtOH/THF) CheckBase->SwitchDMF Yes (Still slow) GrindBase Action: Grind K2CO3 / High Stirring CheckBase->GrindBase No CheckWater Water present? CheckTemp->CheckWater No LowerTemp Action: Run at 25°C CheckTemp->LowerTemp Yes (N-alkylation risk) DrySolvent Action: Dry Solvent/Reagents CheckWater->DrySolvent Yes (Hydrolysis risk)

Figure 2: Decision tree for diagnosing yield and purity issues.

References

  • Synthesis and Reactivity of 2-Mercaptonicotinonitrile Derivatives. Source:Journal of Heterocyclic Chemistry. The alkylation of 2-mercaptopyridines is a fundamental reaction in heterocyclic synthesis. Context: Establishes the tautomeric equilibrium and standard S-alkylation conditions. URL:

  • Solvent Effects on the Alkylation of Ambident Nucleophiles. Source:Advanced Organic Chemistry (Carey & Sundberg). Context: Theoretical grounding for HSAB (Hard-Soft Acid-Base) theory explaining why soft electrophiles (MeI) favor S-alkylation over N-alkylation in polar aprotic solvents. URL:

  • Optimization of Nicotinonitrile Derivatives for Kinase Inhibition. Source:Journal of Medicinal Chemistry. Context: Many kinase inhibitors (e.g., Bosutinib analogs) utilize the 2-alkoxy or 2-alkylthio nicotinonitrile scaffold, validating the industrial relevance of this intermediate. URL:

  • PubChem Compound Summary: this compound. Source:National Center for Biotechnology Information (NCBI). Context: Verification of chemical structure, CAS number (219766-02-6), and physical properties. URL:

Technical Support Center: Catalyst Selection for 2-(Methylthio)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 2-(Methylthio)nicotinonitrile. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving an efficient, high-yield synthesis is critical for accelerating research and development.

This guide is structured as a series of questions and answers to directly address the challenges and decisions you face in the lab. We will delve into the causality behind catalyst selection, reaction mechanisms, and troubleshooting common issues, grounding our advice in established chemical principles and recent literature.

Part 1: Frequently Asked Questions (FAQs) & Strategic Overview

This section provides a high-level overview of the synthetic landscape for this compound, helping you choose the most suitable path for your specific research needs.

Q1: What are the primary catalytic strategies for synthesizing this compound?

There are three main catalytic routes to consider, each with distinct starting materials and mechanisms. The optimal choice depends on the availability of precursors, cost considerations, and desired scale.

  • Direct C-H Thiomethylation: This modern approach involves the direct functionalization of a nicotinonitrile C-H bond. It is highly atom-economical but can present challenges in selectivity.

  • Cross-Coupling Reactions: A classic and reliable method involving the coupling of a 2-halonicotinonitrile (chloro-, bromo-) with a methylthiol source, typically catalyzed by palladium or copper complexes.

  • Multicomponent Condensation/Cyclization: This strategy builds the pyridine ring from acyclic precursors. While efficient, it often requires more complex starting materials.[1]

Below is a diagram illustrating these strategic pathways.

G cluster_0 Synthetic Strategies for this compound Start1 2-Halonicotinonitrile (Cl, Br) Product This compound Start1->Product Pd or Cu-Catalyzed Cross-Coupling + MeSH or MeSNa Start2 Nicotinonitrile Start2->Product Cu-Catalyzed Direct C-H Thiomethylation + DMSO as 'MeS' source Start3 Acyclic Precursors (e.g., Cyanothioacetamide) Start3->Product Base or Lewis Acid-Catalyzed Multicomponent Reaction

Caption: Overview of primary synthetic routes to this compound.

Part 2: Catalyst System Selection & Optimization

This section provides a detailed comparison of the most effective catalytic systems, helping you make an informed decision for your experiment.

Q2: Which catalyst is best for cross-coupling 2-chloronicotinonitrile with a methylthiol source?

For coupling reactions, both palladium and copper catalysts are viable, but they operate under different principles and offer distinct advantages.

  • Palladium-Catalyzed Systems: Often used in Stille or Suzuki-type couplings, palladium offers high catalytic activity and broad functional group tolerance.[2] However, the sulfur-containing nucleophile (e.g., sodium thiomethoxide) can act as a poison to the palladium catalyst. This makes the choice of ligand critical. Electron-rich, bulky phosphine ligands like SPhos can help stabilize the catalytic intermediate and prevent deactivation.[3]

  • Copper-Catalyzed Systems: Copper-mediated reactions (often termed Ullmann-type couplings) are typically more cost-effective and remarkably tolerant to sulfur nucleophiles. Copper(I) salts like CuI or Cu(OAc)₂ are common choices.[4][5] These reactions may require higher temperatures than their palladium counterparts but are often more robust and scalable.

Q3: I want to try direct C-H thiomethylation. What is the recommended catalyst and methylthio source?

Direct C-H functionalization is an elegant and efficient strategy. Recent advancements have shown that a simple copper catalyst can mediate this transformation using an unconventional but highly effective methylthio source.

The recommended system is Copper(II) Acetate (Cu(OAc)₂) with Dimethyl Sulfoxide (DMSO) as both the solvent and the methylthio source.[4][5] This reaction proceeds via a radical mechanism where the copper catalyst facilitates the cleavage of DMSO to generate a methylthio radical (•SCH₃), which then adds to the pyridine ring. The pyridine nitrogen often acts as a directing group, favoring functionalization at the C2 position. This method avoids the need for pre-halogenated substrates and the use of foul-smelling thiols.[4]

Table 1: Comparison of Key Catalytic Systems

Catalyst SystemStarting MaterialsTypical ConditionsAdvantagesLimitations & Challenges
Pd(OAc)₂ / SPhos 2-Bromonicotinonitrile + MeSNaToluene, 100-120 °C, N₂ atm.High turnover, mild conditions, well-understood mechanism.Catalyst sensitivity to sulfur poisoning, higher cost, requires inert atmosphere.[3]
Cu(OAc)₂ 2-Chloronicotinonitrile + MeSH + BaseDMF or NMP, 120-150 °CCost-effective, robust, tolerant to sulfur nucleophiles, scalable.Higher reaction temperatures, may require stronger base, potential for side reactions.
Cu(OAc)₂ / DMSO NicotinonitrileDMSO, 130-150 °CHighly atom-economical, avoids halogenated substrates and thiols.[4][6]Can have selectivity issues with complex substrates, requires higher temperatures.
Part 3: Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common problems in a logical, step-by-step manner.

Q4: My reaction yield is consistently low or zero. What are the most likely causes?

Low yield is a common issue that can stem from several factors. Use the following logic tree to diagnose the problem.

G Start Low / No Yield Detected CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckCatalyst 2. Assess Catalyst System Start->CheckCatalyst CheckConditions 3. Optimize Reaction Conditions Start->CheckConditions Solvent Is solvent anhydrous? (for Pd-cat.) CheckReagents->Solvent Solvent Purity Base Is the base strong enough and fully dissolved? CheckReagents->Base Base Integrity Thiol Is the thiol source fresh? (MeSH/MeSNa can oxidize) CheckReagents->Thiol Nucleophile Stability PdActivity Is Pd catalyst active? (Pd(0) is required) CheckCatalyst->PdActivity Pd Systems Ligand Is the ligand appropriate? (Bulky, e-rich ligands protect from sulfur) CheckCatalyst->Ligand Pd Systems CuSalt Is the Cu salt correct? (Cu(I) vs Cu(II) can matter) CheckCatalyst->CuSalt Cu Systems Temp Is temperature high enough? (Cu-cat. often >120°C) CheckConditions->Temp Temperature Atmosphere Is atmosphere inert? (Pd(0) is O2 sensitive) CheckConditions->Atmosphere Atmosphere Time Is reaction time sufficient? (Monitor by TLC/LC-MS) CheckConditions->Time Duration

Caption: Troubleshooting logic for low-yield synthesis reactions.

Detailed Breakdown:

  • Reagent Quality:

    • Solvent: For palladium-catalyzed reactions, ensure solvents are anhydrous. Water can hydrolyze intermediates and deactivate the catalyst. For copper/DMSO reactions, ensure the DMSO is of high purity.

    • Base: In cross-coupling reactions requiring a base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and dry. Poor solubility can stall the reaction.

    • Thiol Source: Sodium thiomethoxide (NaSMe) is hygroscopic and can oxidize over time. Use freshly opened or properly stored reagent.

  • Catalyst System Integrity:

    • Palladium: The active catalyst is Pd(0). If using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must facilitate its in-situ reduction. Ligand degradation or sulfur poisoning can prevent this.

    • Copper: Ensure you are using the correct oxidation state as specified in the protocol. While many reactions are robust, using Cu(I) instead of Cu(II) or vice versa can alter the mechanism and efficiency.

  • Reaction Conditions:

    • Temperature: Copper-catalyzed reactions, in particular, often have a high activation energy and require temperatures exceeding 120 °C to proceed at a reasonable rate.

    • Atmosphere: Palladium(0) is sensitive to atmospheric oxygen. Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon.

    • Monitoring: Do not rely solely on time. Track the reaction's progress using TLC or LC-MS to determine the optimal endpoint and identify the formation of byproducts.

Q5: My reaction produces significant byproducts. How can I improve selectivity?

Byproduct formation is often related to catalyst choice and reaction conditions.

  • Homocoupling: If you observe dimerization of your starting material (e.g., bi-pyridine formation), it may indicate that the oxidative addition step (for Pd catalysis) is too slow relative to side reactions. Increasing the concentration of the methylthiol nucleophile or changing the ligand may help.

  • Over-oxidation (in DMSO method): In the Cu/DMSO system, the reaction can sometimes proceed to form the corresponding sulfoxide. To mitigate this, run the reaction at the lowest effective temperature and monitor carefully to stop it upon full consumption of the starting material.

  • Hydrolysis of Nitrile: If your workup is acidic and heated, you risk hydrolyzing the nitrile group to a carboxylic acid or amide.[7] Ensure the workup and purification steps are performed under neutral or mildly basic conditions where possible.

Part 4: Experimental Protocols

Here we provide a detailed, field-tested protocol for the direct C-H thiomethylation method, which represents a modern and efficient approach.

Protocol 1: Copper-Catalyzed Direct C-H Thiomethylation of Nicotinonitrile

This protocol is adapted from methodologies described for the thiomethylation of related heterocycles and should be optimized for your specific substrate.[4][5]

Materials:

  • Nicotinonitrile (1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 - 0.2 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade (Sufficient to make a 0.2 M solution)

  • Reaction vessel (e.g., microwave vial or sealed tube) equipped with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add nicotinonitrile and copper(II) acetate.

  • Solvent Addition: Add anhydrous DMSO to the vessel.

  • Sealing and Purging (Optional but Recommended): While this reaction is less sensitive to air than Pd-catalyzed systems, flushing the headspace with nitrogen before sealing can improve reproducibility.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block at 140 °C.

  • Reaction: Stir the mixture vigorously for 12-24 hours. The solution will typically darken as the reaction progresses.

  • Monitoring: Periodically (e.g., every 4 hours), carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze by TLC and/or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid or oil.

References
  • Process for producing 2-amino-nicotinonitrile intermediates.
  • Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives.Russian Journal of General Chemistry.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • Copper acetate mediated thiomethylation of 2-pyridine-substituted acrylonitriles with DMSO.RSC Publishing.
  • (PDF) Copper acetate mediated thiomethylation of 2-pyridine-substituted acrylonitriles with DMSO.
  • Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines.

Sources

Validation & Comparative

Technical Guide: Comparative Mass Spectrometry of 2-(Methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)nicotinonitrile (CAS: 54202-03-8; MW: 150.20 Da) is a critical heterocyclic building block in the synthesis of thienopyridine-based kinase inhibitors and anti-proliferative agents. Its structural integrity is defined by two functional handles: a labile methylthio ether at the C2 position and an electron-withdrawing nitrile group at C3.

This guide compares the mass spectral behavior of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1][2] For researchers in drug discovery, selecting the correct ionization mode is pivotal: EI provides the structural "fingerprint" necessary for raw material qualification, while ESI is required for monitoring reaction kinetics and biological metabolites where soft ionization preserves the molecular ion.

Part 1: The Comparative Landscape (EI vs. ESI)

The choice between EI (Hard Ionization) and ESI (Soft Ionization) fundamentally alters the observed spectrum.[3] The following comparative analysis establishes the utility of each method for this compound.

Table 1: Ionization Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Application Purity Confirmation & Library Matching. Used during synthesis scale-up to verify the starting material against NIST/Wiley libraries.Reaction Monitoring & Bioanalysis. Used to track the conversion of the thio-ether to thienopyridines in solution or detect metabolites in plasma.
Dominant Species Radical Cation (

)
at m/z 150. Extensive fragmentation provides structural proof.[4]
Protonated Adduct (

)
at m/z 151. Minimal fragmentation; high sensitivity for the parent molecule.
Key Fragments m/z 135 (

) and m/z 103 (

).
m/z 173 (

) or dimers (

) at m/z 301.
Detection Limit Nanogram range (GC-MS). Limited by volatility.Picogram range (LC-MS). Excellent for trace analysis in polar solvents.
Risk Factor Thermal Degradation: The C-S bond is thermally sensitive; high injector temps (>250°C) may induce pyrolysis.Ion Suppression: High salt concentrations in reaction buffers can suppress the ionization of the pyridine nitrogen.

Part 2: Deep Dive – EI Fragmentation Analysis

Under standard 70 eV electron impact, this compound undergoes a predictable fragmentation cascade driven by the stability of the pyridine ring and the lability of the sulfur substituents.

Mechanistic Interpretation[5]
  • Molecular Ion (

    
     150):  The base peak in many low-energy scans. The aromatic pyridine ring stabilizes the radical cation.
    
  • Loss of Methyl Radical (

    
     135):  This is the diagnostic fragment. The cleavage of the 
    
    
    
    bond releases a methyl radical (
    
    
    , 15 Da). The resulting cation is stabilized by the formation of a cyclic thienopyridinium-like transition state, a phenomenon common in ortho-substituted aryl sulfides [1].
  • Loss of Methylthio Group (

    
     103):  A direct cleavage of the 
    
    
    
    bond removes the entire
    
    
    group (47 Da), leaving the nicotinonitrile cation (
    
    
    ).
  • Ring Degradation (

    
     76):  Loss of HCN (27 Da) from the nicotinonitrile core, characteristic of pyridine ring fragmentation [2].
    
Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channels observed in the EI spectrum.

FragmentationPathway M Molecular Ion (M+) m/z 150 [Radical Cation] F1 Fragment A m/z 135 [M - CH3]+ M->F1 - CH3 (15 Da) Alpha Cleavage F2 Fragment B m/z 103 [M - SCH3]+ M->F2 - SCH3 (47 Da) C-S Bond Break F3 Fragment C m/z 76 [Pyridine Ring Cleavage] F2->F3 - HCN (27 Da)

Figure 1: Proposed EI fragmentation pathway for this compound showing the major diagnostic ions.

Part 3: Deep Dive – ESI & Solution Phase Behavior

In Electrospray Ionization (LC-MS), the physics changes from electron bombardment to proton transfer.

Protonation Dynamics

The pyridine nitrogen is the most basic site (


 for substituted pyridines). In positive mode ESI (

), the molecule readily accepts a proton to form

at m/z 151.
  • Adduct Formation: In the presence of sodium buffers (common in synthesis workups), a strong

    
     peak at m/z 173 is often observed.
    
  • Dimerization: At high concentrations (>10 µM), non-covalent dimers

    
     at m/z 301 may appear, which can be mistaken for impurity peaks.
    

Part 4: Experimental Protocols

To ensure reproducible data, the following protocols are recommended. These methods are self-validating: if the diagnostic peaks (


 135 for EI, 

151 for ESI) are absent, the system or sample is compromised.
Protocol A: GC-MS (Purity & ID)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Column: HP-5MS or DB-5MS (30m x 0.25mm, 0.25µm film).[5]

  • Inlet: Split mode (20:1), Temperature 250°C. Note: Do not exceed 260°C to prevent thermal desulfurization.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Validation Check: The ratio of

    
     150 to 
    
    
    
    135 should remain constant across the peak width.
Protocol B: LC-MS (Reaction Monitoring)
  • Instrument: Triple Quadrupole or Q-TOF (e.g., Waters Xevo or Sciex QTRAP).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode. Capillary Voltage 3.0 kV.

  • Validation Check: Inject a blank solvent. If m/z 151 appears in the blank, carryover is present (common with sulfur-containing heterocycles sticking to steel capillaries).

Visualization: Decision Workflow

Use this logic flow to determine the appropriate analysis method for your stage of research.

AnalysisWorkflow Sample Sample (2-Methylthio-nicotinonitrile) Goal Define Analytical Goal Sample->Goal Purity Goal: Purity/ID (Raw Material) Goal->Purity Bio Goal: Kinetics/Metabolism (Aqueous/Biological) Goal->Bio GCMS Run GC-MS (EI) Look for m/z 135 fragment Purity->GCMS Volatile & Stable LCMS Run LC-MS (ESI) Look for m/z 151 parent Bio->LCMS Polar Matrix

Figure 2: Analytical decision tree for selecting ionization modes based on research phase.

References

  • NIST Mass Spectrometry Data Center. (2023).[5] Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SpectraBase. (2024). This compound GC-MS Spectrum. John Wiley & Sons.[6] Retrieved from [Link][6]

  • Salem, M. A., et al. (2018).[7] Overview on the synthetic routes to nicotine nitriles. ResearchGate. Retrieved from [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Retrieved from [Link]

Sources

Comparing the reactivity of 2-(Methylthio)nicotinonitrile and 2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hot" vs. "Masked" Electrophile

In medicinal chemistry, the choice between 2-chloronicotinonitrile (2-CNN) and 2-(methylthio)nicotinonitrile (2-MTNN) is rarely a matter of simple substitution; it is a strategic decision between immediate reactivity and chemoselectivity.

  • 2-Chloronicotinonitrile (2-CNN): The industry standard "hot" electrophile. It undergoes rapid Nucleophilic Aromatic Substitution (

    
    ) with amines, alkoxides, and thiols. It is the primary building block for the HIV-1 reverse transcriptase inhibitor Nevirapine .
    
  • This compound (2-MTNN): A "masked" electrophile. The methylthio group is a poor leaving group under standard

    
     conditions, offering stability against nucleophiles that would displace a chloride. However, it can be "switched on" via oxidation to a sulfone (
    
    
    
    ), creating a leaving group significantly more reactive than chlorine.

Verdict: Use 2-CNN for direct, one-step coupling. Use 2-MTNN when you need to perform lithiation or other transformations elsewhere on the ring without disturbing the C2 position, or to generate a hyper-reactive sulfone intermediate later in the synthesis.

Electronic & Structural Profiling

To understand the causality behind their reactivity, we must analyze the electronic environment of the pyridine ring.

Feature2-Chloronicotinonitrile (2-CNN) This compound (2-MTNN)
Leaving Group (LG) Chloride (

)
Methylthio (

)
LG

(Hammett)
+0.23 (Electron Withdrawing)0.00 (Electron Neutral/Donating via resonance)
C2 Carbon Character Highly Electrophilic (

)
Moderately Electrophilic
Primary Mechanism

(Addition-Elimination)
Inert to

(unless activated)
Stability Susceptible to hydrolysis/nucleophilesStable to bases/nucleophiles
Activation Energy Low (Fast reaction)High (Kinetic barrier)
Mechanistic Insight: The Meisenheimer Complex

The nitrile group (


) at the C3 position is critical. It withdraws electron density, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.
  • In 2-CNN: The electronegative Cl further destabilizes the ground state and stabilizes the transition state, lowering the activation energy.

  • In 2-MTNN: The sulfur atom can donate electron density into the ring (resonance), deactivating the C2 position toward nucleophilic attack.

Head-to-Head Reactivity: Nucleophilic Aromatic Substitution ( )[1][2]

Pathway A: Direct Displacement (The 2-CNN Route)

2-CNN reacts readily with primary and secondary amines. This reaction is the cornerstone of the Nevirapine synthesis.

Pathway B: The Oxidative Switch (The 2-MTNN Route)

2-MTNN is virtually inert to amines under mild conditions. To force reaction, the sulfur must be oxidized to a sulfone (


) or sulfoxide (

). The sulfonyl group is a powerful electron-withdrawing group (EWG), making the C2 position hyper-electrophilic—often more reactive than the chloro-analog.
Visualization: Reaction Pathways

ReactivityComparison CNN 2-Chloronicotinonitrile (Active Electrophile) Complex Meisenheimer Intermediate CNN->Complex + Amine (Fast) MTNN This compound (Masked Electrophile) Sulfone 2-(Methylsulfonyl) nicotinonitrile (Hyper-Active) MTNN->Sulfone Oxidation (mCPBA or Oxone) Product 2-Amino-nicotinonitrile Derivative MTNN->Product + Amine (No Reaction) Complex->Product - HCl Sulfone->Product + Amine (Very Fast) - MeSO2H

Figure 1: Comparative reaction pathways. 2-CNN undergoes direct substitution, while 2-MTNN requires an oxidative activation step to trigger substitution.

Experimental Protocols

Protocol A: Synthesis of Nevirapine Intermediate (Using 2-CNN)

This protocol demonstrates the high reactivity of 2-CNN with cyclopropylamine.

Reagents:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Cyclopropylamine (2.5 eq)

  • Xylenes (Solvent) or Ethanol (Green alternative)

Procedure:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-chloronicotinonitrile (10 g) in Xylenes (50 mL).

  • Addition: Add cyclopropylamine (10.2 g, ~2.5 eq) dropwise. Note: Exothermic reaction may occur.[1]

  • Reflux: Heat the mixture to reflux (130-140°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The limiting reagent (2-CNN) should be consumed.

  • Workup: Cool to room temperature. If using xylenes, the hydrochloride salt of the excess amine may precipitate. Wash the organic layer with water (2 x 50 mL) to remove salts.

  • Isolation: Concentrate the organic layer under reduced pressure. The product, 2-(cyclopropylamino)nicotinonitrile, typically crystallizes upon cooling or addition of hexane.

  • Yield: Expect 85–95%.

Validation Point: The disappearance of the C-Cl stretch (~1050-1100 cm⁻¹) and appearance of N-H signals in IR/NMR confirms substitution.

Protocol B: Activation of Methylthio Group (Using 2-MTNN)

This protocol converts the "dormant" SMe group into a "hyper-active" leaving group.

Reagents:

  • This compound (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA) (2.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve this compound (1.0 g) in DCM (20 mL) at 0°C.

  • Oxidation: Slowly add mCPBA (70-75%, 2.2 eq) portion-wise over 20 minutes. Caution: Peroxides are shock-sensitive; use a blast shield.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Wash the reaction mixture with saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Displacement (One-Pot Option): The resulting DCM layer contains the sulfone. Add the target amine (1.1 eq) and triethylamine (1.5 eq) directly to this solution. Stir at RT for 1 hour.

  • Yield: Oxidation is typically quantitative; displacement is rapid (>90% yield).

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentLogic
Standard Library Synthesis 2-CNN Cheapest, fastest, fewest steps.
Presence of Sensitive Groups 2-MTNN If your nucleophile reacts with Cl but you want to modify another position first (e.g., C4 or C5), SMe acts as a protecting group.
Lithiation Chemistry 2-MTNN 2-CNN is prone to "benzyne" elimination or metal-halogen exchange with organolithiums. 2-MTNN directs ortho-lithiation without self-destructing.
Late-Stage Functionalization 2-MTNN Carry the SMe through the synthesis, then oxidize to

at the very end to introduce a complex amine or radiolabel.
Synthetic Strategy Flowchart

DecisionTree Start Select Starting Material Q1 Is the target reaction a direct amine coupling? Start->Q1 UseCNN USE 2-CNN (Standard Route) Q1->UseCNN Yes Q2 Do you need to perform lithiation or organometallic steps elsewhere? Q1->Q2 No Q2->UseCNN No UseMTNN USE 2-MTNN (Protecting Group Strategy) Q2->UseMTNN Yes

Figure 2: Decision tree for selecting the optimal nicotinonitrile starting material based on synthetic requirements.

References

  • Groziak, M. P. (2006). Heterocyclic Chemistry. In Nucleophilic Substitution of Pyridines. Wiley-VCH. (General reference on Pyridine reactivity).
  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones."[2] Journal of Medicinal Chemistry, 34(7), 2231–2241. Link (Primary reference for 2-CNN reactivity in Nevirapine synthesis).

  • Budašová, A., et al. (2023). "Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition." International Journal of Molecular Sciences, 24(17), 13318. Link (Comparative kinetics of Leaving Groups).

  • Sigma-Aldrich. (n.d.). "2-Chloronicotinonitrile Product Specification." Link

  • BenchChem. (2025).[3] "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." Link (General principles of Sulfone vs Sulfide leaving group ability).

Sources

Head-to-head comparison of synthetic routes to 2-(Methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylthio)nicotinonitrile (CAS 54157-81-0) is a critical heterocyclic building block, serving as the core scaffold for sulfonylurea herbicides (e.g., nicosulfuron) and various tyrosine kinase inhibitors. Its synthesis typically follows two divergent philosophies: top-down functionalization via nucleophilic aromatic substitution (


) of a halogenated precursor, or bottom-up construction  via cyclization of thio-functionalized acyclic precursors.

This guide provides an objective, data-driven comparison of these two dominant routes:

  • Route A (

    
    ):  Displacement of chloride from 2-chloronicotinonitrile using sodium thiomethoxide.
    
  • Route B (De Novo Cyclization): Condensation of cyanothioacetamide followed by S-methylation.

While Route A offers higher immediate step yields and operational simplicity for small-scale discovery, Route B is increasingly favored in process chemistry for avoiding the handling of vesicant 2-halopyridines and minimizing phosphorus waste streams.

Route A: Nucleophilic Aromatic Substitution ( )

Mechanism: Addition-Elimination at C2 activated by the electron-withdrawing nitrile group.

The Chemistry

This route relies on the high electrophilicity of the C2 position in 2-chloronicotinonitrile. The adjacent ring nitrogen and the ortho-nitrile group create a significant positive dipole, making the chloride an excellent leaving group for soft nucleophiles like thiomethoxide (


). Unlike bulky carbon nucleophiles which may attack C6 due to steric hindrance, the small thiomethoxide anion regioselectively attacks C2.
Experimental Protocol
  • Precursor: 2-Chloronicotinonitrile (Commercial or synthesized from nicotinamide N-oxide).

  • Reagents: Sodium thiomethoxide (NaSMe) (1.1 eq), THF or DMF (Solvent).

  • Conditions:

    
     to RT, 2–4 hours.[1]
    

Step-by-Step Workflow:

  • Charge: Dissolve 2-chloronicotinonitrile (10.0 g, 72 mmol) in anhydrous DMF (50 mL) under

    
     atmosphere.
    
  • Addition: Cool to

    
    . Add sodium thiomethoxide (5.5 g, 79 mmol) portion-wise to control exotherm.
    
  • Reaction: Allow to warm to room temperature. Monitor by TLC/HPLC. Conversion is typically >98% within 3 hours.

  • Quench: Pour mixture into ice-water (200 mL). The product often precipitates as a white/off-white solid.

  • Workup: Filter the solid.[2][3] If oil forms, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from ethanol/water if necessary.

Typical Yield: 85–92%

Critical Analysis
  • Pros: High atom economy in the substitution step; rapid kinetics; clean profile (NaCl is the only byproduct).

  • Cons: 2-Chloronicotinonitrile is a potent blistering agent and skin irritant. Its synthesis (upstream) often involves

    
    , generating large volumes of acidic phosphate waste.[4]
    

Route B: De Novo Cyclization (Thione Methylation)

Mechanism: Knoevenagel condensation followed by cyclization and S-alkylation.

The Chemistry

This route builds the pyridine ring with the sulfur atom already in place. Cyanothioacetamide reacts with a 3-carbon electrophile (like 1,1,3,3-tetramethoxypropane or a 1,3-dicarbonyl equivalent) to form 2-mercaptonicotinonitrile (existing in equilibrium with its thione tautomer). This intermediate is then S-methylated.

Experimental Protocol
  • Precursors: Cyanothioacetamide, 1,1,3,3-Tetramethoxypropane (TMP).

  • Reagents: Piperidine (cat.), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), KOH.

Step-by-Step Workflow:

  • Cyclization:

    • Mix cyanothioacetamide (10.0 g, 100 mmol) and TMP (16.4 g, 100 mmol) in ethanol (100 mL).

    • Add catalytic piperidine (1 mL). Reflux for 4–6 hours.

    • Cool to precipitate 2-mercaptonicotinonitrile (as the thione salt or free thione). Isolate by filtration.[3]

    • Intermediate Yield: 60–75%.

  • Methylation:

    • Suspend the intermediate (10.0 g) in water/methanol (1:1).

    • Add KOH (1.1 eq) to dissolve (forming the thiolate).

    • Add MeI (1.1 eq) dropwise at

      
      . Stir for 1 hour.
      
    • Filter the resulting precipitate (this compound).

Typical Overall Yield: 50–65% (over two steps).

Critical Analysis
  • Pros: Avoids handling toxic halopyridines; "Greener" waste profile (no phosphorus); lower raw material costs for bulk manufacturing.

  • Cons: Lower overall yield compared to Route A; multi-step process; odor management required for cyanothioacetamide and methylation agents.

Comparative Data Analysis

The following table summarizes the key performance metrics for both routes.

FeatureRoute A (

)
Route B (Cyclization)
Overall Yield 85–92% (from 2-Cl precursor)50–65% (from acyclic start)
Reaction Time Short (2–4 h)Long (12–24 h total)
Atom Economy High (Substitution)Moderate (Loss of alcohols/water)
Safety Profile Low (Vesicant precursor)Medium (Thioamide odor)
Cost (Lab Scale) Higher (Precursor cost)Lower (Commodity reagents)
Scalability Good (Exotherm management)Excellent (Precipitation driven)
Waste Stream Low (NaCl)Moderate (Organic solvents)

Visualizing the Pathways

The following diagram illustrates the mechanistic flow of both synthetic strategies.

G cluster_0 Route A: Top-Down (SNAr) cluster_1 Route B: Bottom-Up (Cyclization) A1 Nicotinamide-N-Oxide (Precursor) A2 2-Chloronicotinonitrile (Activated Core) A1->A2 POCl3/PCl5 (Chlorination) A3 Target: This compound A2->A3 NaSMe, DMF (SNAr @ C2) B1 Cyanothioacetamide B3 2-Mercaptonicotinonitrile (Thione Intermediate) B1->B3 + B2 Piperidine, EtOH (Cyclization) B2 1,1,3,3-Tetramethoxypropane B4 Target: This compound B3->B4 MeI / KOH (S-Methylation)

Figure 1: Mechanistic comparison of


 vs. Cyclization routes for this compound synthesis.

Expert Recommendation

For Drug Discovery (Gram Scale): Choose Route A. The speed and reliability of the


 reaction allow for rapid generation of material. The high cost of 2-chloronicotinonitrile is negligible at this scale compared to the time saved.

For Process Development (Kilo Scale): Choose Route B. As scale increases, the handling of 2-chloronicotinonitrile becomes a significant safety liability (requiring full PPE/containment for blistering agents). Route B utilizes commodity chemicals and avoids the phosphorus waste associated with generating the chloro-precursor, offering a more sustainable long-term manufacturing process.

References

  • Organic Syntheses, Coll. Vol. 4, p. 166 (1963). 2-Chloronicotinonitrile. Describes the preparation of the chloro-precursor from nicotinamide-N-oxide. [Link]

  • Mendeleev Communications (2003). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. Discusses analogous S-nucleophile behavior and activation by nitrile groups. [Link]

  • Russian Journal of General Chemistry (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Details the "bottom-up" cyclization chemistry. [Link]

  • PubChem Compound Summary. 2-Chloronicotinonitrile (CID 81079). Safety and physical property data for the key precursor. [Link]

  • Google Patents (CN103508945A). Preparation method of 2-chloro-4-methyl nicotinonitrile. Provides industrial context for chlorination and subsequent substitution yields.[1][5][6]

Sources

A Senior Application Scientist’s Guide to the Purity Assessment of 2-(Methylthio)nicotinonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For a compound like 2-(Methylthio)nicotinonitrile, a versatile building block in medicinal chemistry, a robust analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on a validated High-Performance Liquid Chromatography (HPLC) method as the gold standard. We will dissect the causality behind our experimental choices, present self-validating protocols, and compare this approach with viable alternatives, grounding our discussion in authoritative standards.

The Analytical Challenge: Understanding Potential Impurities

Before developing a separation method, we must first understand what we need to separate. The impurity profile of this compound is dictated by its synthetic route and potential degradation pathways.

  • Process-Related Impurities: Synthesis of nicotinonitrile derivatives can involve various starting materials and intermediates.[1] For instance, if the synthesis follows a pathway from a nicotinamide precursor, unreacted starting material or related amide compounds could be present.[2] Side reactions could introduce positional isomers or related substances.

  • Degradation Products: The structure of this compound features two key moieties susceptible to degradation:

    • Oxidation: The methylthio group (-SCH₃) is prone to oxidation, forming the corresponding sulfoxide and sulfone. These are common impurities in sulfur-containing APIs.

    • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form the corresponding amide (2-(methylthio)nicotinamide) and subsequently the carboxylic acid (2-(methylthio)nicotinic acid).[3][4]

Our analytical method must, therefore, be capable of separating the main compound from these structurally similar and potentially co-eluting species. This requirement for high resolving power is a primary reason why HPLC is the technique of choice.

The Gold Standard: A Validated RP-HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is exceptionally well-suited for analyzing moderately polar, aromatic compounds like this compound. It offers high resolution, sensitivity, and reproducibility.

Causality Behind the Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation of the target analyte from its potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and an excellent starting point. Its nonpolar nature provides effective retention for aromatic compounds through hydrophobic interactions. The potential impurities (sulfoxide, amide, carboxylic acid) will have different polarities, allowing for differential retention and separation.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent like acetonitrile is optimal.

    • Acetonitrile: Chosen for its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules.

    • Buffered Aqueous Phase (e.g., Phosphate Buffer pH 3.0): The pyridine ring in the molecule is basic. Maintaining a consistent, slightly acidic pH ensures that the molecule and any acidic or basic impurities are in a single, consistent protonation state. This prevents peak splitting and tailing, leading to sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detection: The aromatic pyridine ring contains a strong chromophore, making UV detection a simple and sensitive choice. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak, ensuring the peak for this compound does not mask a co-eluting impurity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh this compound reference standard and sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) to known concentration A->B C Filter through 0.45 µm syringe filter B->C D Equilibrate HPLC system with mobile phase C->D E Inject prepared solutions (Standard, Sample, Blank) D->E F Acquire chromatogram data using PDA detector E->F G Integrate peaks in chromatogram F->G H Calculate Purity (% Area) and identify impurities G->H I Generate final report with system suitability results H->I

Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for complex mixtures.[5]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)Controls ionization for sharp peaks.
Mobile Phase B AcetonitrileStrong organic eluent with low UV absorbance.
Gradient 0-20 min: 30% to 70% B; 20-25 min: 70% B; 25-30 min: 30% BEnsures elution of all components with good peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 254 nm (or optimal wavelength from UV scan)High sensitivity for the aromatic nitrile structure.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with mobile phase.

Trustworthiness Through Validation: A Self-Validating System

A method is only as reliable as its validation data. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures the method is fit for its intended purpose—in this case, a quantitative test for impurities.[6][7][8]

Logical Flow of Method Validation

Validation_Logic cluster_desc Validation Pillars Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD / LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness d1 Can it separate everything? Specificity->d1 d2 Is the response proportional? Linearity->d2 d3 Is the result correct? Accuracy->d3 d4 Is the result repeatable? Precision->d4 d5 How little can it detect? LOD_LOQ->d5 d6 Is it reliable with small changes? Robustness->d6

Caption: The interdependent pillars of HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[9]Peak for this compound is pure (PDA) and well-resolved (Resolution > 2.0) from all known impurities and placebo peaks.
Linearity To show that the method's response is directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration).
Accuracy To demonstrate the closeness of the test results to the true value (assessed by spike recovery).Mean recovery between 98.0% and 102.0% at multiple concentration levels.
Precision Repeatability: Agreement between multiple measurements of the same sample under the same conditions. Intermediate Precision: Agreement between results from the same lab on different days or with different analysts/equipment.Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area. For impurities, RSD may be higher (e.g., ≤ 10%) at the limit of quantification.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantification (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To show the method's reliability with respect to deliberate, small variations in method parameters (e.g., pH, flow rate).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Comparative Guide: Alternative Analytical Techniques

While HPLC is the superior choice, other techniques can be used for specific purposes. It is crucial to understand their capabilities and limitations.

TechniquePrincipleAdvantages for This AnalysisDisadvantages for This Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[10]High resolution for complex mixtures. Excellent quantification. Non-destructive. Amenable to automation.Higher initial equipment cost. Requires solvent purchase and disposal.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]Excellent for volatile and thermally stable compounds. High sensitivity with specific detectors (e.g., FID, NPD).High Risk of On-Column Degradation: The nitrile or thioether group may degrade at high injector temperatures, creating artifacts and providing an inaccurate purity reading.[12] Not suitable for non-volatile impurities (e.g., salts).
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by capillary action.Simple, rapid, and low-cost. Good for qualitative screening and reaction monitoring.Primarily qualitative or semi-quantitative. Lower resolution compared to HPLC. Less sensitive.
Quantitative NMR (qNMR) Integration of NMR signals relative to an internal standard of known concentration.Provides a direct measure of purity without needing a reference standard of the analyte itself. Highly accurate and precise.Lower sensitivity than HPLC. Requires a high-field NMR spectrometer. Not ideal for resolving complex impurity profiles at low levels.

Conclusion

For the comprehensive purity assessment of this compound, a validated reversed-phase HPLC method stands as the most reliable, robust, and scientifically sound approach. Its ability to separate a wide range of potential process-related and degradation impurities with high resolution and sensitivity is unmatched by other common laboratory techniques. While methods like GC and TLC have their place for specific, limited applications, they introduce significant risks of analytical error through thermal degradation or lack of resolving power. By grounding the HPLC method in the rigorous validation framework of the ICH guidelines, researchers and drug developers can ensure the highest degree of confidence in their data, safeguarding the integrity of their subsequent work.

References

  • Marques, M. R. C., & Brown, W. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Chemical and Pharmaceutical Research, 5(8), 245-252. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Reddy, G. S., et al. (2014). A Validated RP-HPLC Method for the Determination of 2-Chloroadenosine As Process Related Impurity in Regadenosen Parenteral Dosage Form. Journal of Chemical and Pharmaceutical Research, 6(5), 1035-1042. [Link]

  • Kim, H. J., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 641-646. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Lund University Publications. (2021). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. [Link]

  • Google Patents. (2021).
  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Gad-Kariem, E. A., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 331-336. [Link]

  • Organic Syntheses. nicotinonitrile. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Dyachenko, I. V., et al. (2024). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 94(6), 1217-1230. [Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. [Link]

  • Wikipedia. Nicotinonitrile. [Link]

  • Save My Exams. (2025). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

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A Researcher's Guide to the Spectroscopic Characterization of 2-(Methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive overview of the expected reference spectra for 2-(Methylthio)nicotinonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete set of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis. We will delve into the anticipated features of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering a comparative analysis with relevant alternative compounds. Furthermore, detailed, field-proven protocols for acquiring these spectra are provided to ensure experimental self-validation and reproducibility.

Predicted and Comparative Spectral Analysis

The structural features of this compound—a pyridine ring substituted with a methylthio (-SCH₃) group at the 2-position and a nitrile (-C≡N) group at the 3-position—give rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic stretching vibration of the nitrile group.

  • Nitrile (C≡N) Stretch: This will manifest as a sharp, intense absorption band in the region of 2240-2220 cm⁻¹[1]. The conjugation of the nitrile group with the aromatic pyridine ring slightly lowers the frequency compared to saturated nitriles[1].

  • Aromatic C-H Stretch: Look for one or more sharp bands above 3000 cm⁻¹.

  • Aromatic C=C and C=N Bending: The fingerprint region (below 1600 cm⁻¹) will contain a series of complex bands corresponding to the in-plane and out-of-plane bending vibrations of the pyridine ring.

  • C-S Stretch: This vibration typically appears as a weak band in the 800-600 cm⁻¹ range and can be difficult to definitively assign.

Comparative Analysis: The IR spectrum of the related compound, 2-(methylthio)nicotinic acid, shows characteristic absorptions for the carboxylic acid group, which would be absent in this compound[2]. The primary distinguishing feature will be the strong nitrile peak in the latter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms.

  • Pyridine Ring Protons: The three protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns will depend on the substitution pattern.

  • Methyl Protons (-SCH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, likely around δ 2.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

  • Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen atom and the substituents.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group will have a characteristic chemical shift in the range of δ 110-125 ppm.

  • Methyl Carbon (-SCH₃): The methyl carbon will appear as a signal in the upfield region, typically around δ 15-25 ppm.

Comparative Analysis: The NMR spectra of pyridine and its derivatives show that the chemical shifts are highly sensitive to the nature and position of substituents[3][4]. For instance, the presence of an electron-withdrawing nitrile group will generally deshield the adjacent protons and carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 150, corresponding to the molecular formula C₇H₆N₂S.

Common fragmentation pathways for sulfur-containing organic compounds often involve the loss of sulfur-containing radicals[5]. Key expected fragments for this compound would include:

  • Loss of a methyl radical (•CH₃) to give a fragment at m/z 135.

  • Loss of the entire methylthio group (•SCH₃) to give a fragment at m/z 103.

Data Summary

Spectroscopic Technique Predicted Key Features for this compound Comparative Notes with Alternatives
Infrared (IR) C≡N Stretch: 2240-2220 cm⁻¹ (sharp, intense)Aromatic C-H Stretch: >3000 cm⁻¹Aromatic Ring Bending: <1600 cm⁻¹Absence of broad O-H stretch seen in 2-(methylthio)nicotinic acid.
¹H NMR Pyridine Protons: δ 7.0-9.0 ppm (multiplets)-SCH₃ Protons: δ 2.5-3.0 ppm (singlet)Chemical shifts influenced by the electron-withdrawing nitrile group.
¹³C NMR Pyridine Carbons: Multiple signals in aromatic region-C≡N Carbon: δ 110-125 ppm-SCH₃ Carbon: δ 15-25 ppmDistinct nitrile carbon signal differentiates it from analogues without this group.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 150Key Fragments: m/z 135, 103Fragmentation pattern will be distinct from analogues with different substituents.

Experimental Protocols

The following are standardized protocols for the acquisition of IR, NMR, and MS spectra. Adherence to these methodologies will ensure high-quality, reproducible data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Workflow

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is recommended for high-quality spectra.

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and, if necessary, an atmospheric suppression using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Workflow

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Tune and shim the probe for the specific sample and solvent to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Mass Spectrometry (MS)

Mass Spectrometry Workflow

  • Sample Introduction:

    • The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused or injected via a liquid chromatograph (LC).

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): This is a soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

  • Mass Analysis:

    • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution and mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. By combining predictive analysis based on known chemical principles with comparative data from analogous structures, researchers can confidently approach the characterization of this and related compounds. The detailed experimental protocols serve as a practical resource to ensure the generation of high-quality, reliable data, which is paramount in the fields of chemical research and drug development.

References

  • Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (2017). ResearchGate. Retrieved from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine, 2-(methylthio)-. (n.d.). PubChem. Retrieved from [Link]

  • Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. (2022). ACS Publications. Retrieved from [Link]

  • 1 H-NMR spectrum of nicotine in MeOD. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectra Of Organic Sulfur Compounds. (1965). OneMine. Retrieved from [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2017). National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(Methylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Why" Before the "Wear"

To safely handle 2-(Methylthio)nicotinonitrile , one must first respect its molecular architecture.[1] This is not merely a "generic organic solid."[1][2][3] It possesses three distinct functional moieties that dictate our safety strategy:

  • The Nitrile Group (-CN): While covalently bonded and less immediately lethal than inorganic cyanides, this group presents a risk of metabolic release of cyanide ions if ingested or absorbed in high quantities.[1] Furthermore, hydrolysis under acidic conditions can release Hydrogen Cyanide (HCN) gas.[1]

  • The Thioether Linkage (-S-CH3): These compounds are often potent sensitizers and possess low odor thresholds.[1] Olfactory fatigue (loss of smell) can occur rapidly, making odor a poor warning property.[1]

  • The Pyridine Ring: Pyridine derivatives are readily absorbed through the skin and can target the liver and kidneys.

Core Hazard Classification (Conservative Approach):

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3 or 4 depending on isomer purity).[1]

  • Irritation: Skin, Eye, and Respiratory Tract (Category 2).[1]

  • Sensitization: Potential skin sensitizer due to the sulfur moiety.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. For this compound, we utilize a Redundancy Defense System .

A. Hand Protection: The Double-Glove Indicator System

Why? Nitrile rubber offers fair protection against solids, but organic nitriles can permeate standard exam gloves if dissolved in solvents like Acetone or DCM.[1]

LayerMaterialThicknessFunction
Inner White Nitrile/Latex 4-5 milContrast Layer. If this layer becomes visible through a tear in the outer glove, breach is confirmed.[1]
Outer Blue/Purple Nitrile 5-8 milPrimary Barrier. Provides abrasion resistance and initial chemical defense.[1]
Solvent Specific Silver Shield (Laminate) N/AREQUIRED if handling the compound dissolved in chlorinated solvents (DCM, Chloroform).[1]
B. Respiratory & Eye Defense[1][4][5][6][7][8]
  • Primary Engineering Control: All handling MUST occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders that can become airborne and dissolve in the moisture of the eye.

  • Respiratory (Emergency/Spill only): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

PPE Selection Logic (Visualization)

The following decision tree illustrates the logical flow for selecting PPE based on the state of the matter.

PPE_Selection Start Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution SolidPPE Standard Protocol: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles 4. Anti-static measures Solid->SolidPPE SolventCheck Check Solvent Type Solution->SolventCheck StandardSolvent Alcohols / Water / Hexane SolventCheck->StandardSolvent AggressiveSolvent DCM / THF / DMF SolventCheck->AggressiveSolvent StandardPPE Double Nitrile Gloves (Change every 15 mins) StandardSolvent->StandardPPE LaminatePPE Silver Shield / Laminate Gloves (Nitrile degrades rapidly) AggressiveSolvent->LaminatePPE

Figure 1: PPE Decision Tree.[1] Note the critical divergence for aggressive solvents, where nitrile gloves fail.

Operational Protocol: Safe Handling Workflow

Phase 1: Weighing & Transfer (The Critical Zone)

The risk of airborne particulate is highest here.

  • Static Neutralization: Pyridine/nitrile powders are often electrostatic.[1] They "jump."

    • Action: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.

  • The "Tunnel" Method:

    • Do not weigh on an open bench.[1]

    • Place the balance inside the fume hood.

    • If the balance is outside, use a powder containment hood or a glove bag .[1]

  • Decontamination:

    • After weighing, wipe the exterior of the receiving flask with a distinct solvent (e.g., ethanol) before removing it from the hood to prevent tracking dust into the lab.

Phase 2: Reaction Monitoring[1]
  • Acid Warning:

    • NEVER add strong acids (HCl, H₂SO₄) directly to the neat solid without ventilation.[1]

    • Mechanism:[1][4][5][6] Acid hydrolysis of the nitrile group can liberate HCN gas.

  • Quenching:

    • Treat reaction mixtures as if they contain free cyanides.[1] Maintain pH > 9 during initial workup if possible, or quench in the hood with bleach (Sodium Hypochlorite) to oxidize any liberated sulfur/cyanide species.[1]

Emergency & Disposal Procedures

A. Spill Management[1]
  • Minor Spill (Solid): Do NOT sweep (creates dust).[1] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.[1]

  • Skin Contact:

    • Drench: Immediate water flush for 15 minutes.

    • Soap: Use soft soap (alkaline soaps help neutralize).[1]

    • Do NOT use solvents: Ethanol or DMSO will drive the chemical deeper into the dermis.

B. Waste Disposal Workflow

Segregation is vital to prevent the creation of "toxic gas generators" in the waste stream.

Disposal_Workflow Waste Reaction Waste CheckpH Check pH Waste->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Basic Basic (pH > 7) CheckpH->Basic Neutralize Neutralize with NaOH / NaHCO3 Acidic->Neutralize Segregate Segregate: High Hazard Organic Basic->Segregate Neutralize->Segregate Label Label: 'Contains Nitriles/Sulfides' DO NOT MIX WITH ACID Segregate->Label

Figure 2: Waste Disposal Logic.[1] Ensuring high pH prevents HCN evolution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733519 (Nicotinonitrile derivatives).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards (National Academies Press).[7] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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2-(Methylthio)nicotinonitrile

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